Metergoline
Description
This compound is an ergot-derived psychoactive drug that acts as a ligand for serotonin and dopamine receptors. This compound is an antagonist at various 5-HT receptor subtypes at a relatively low concentration and agonist at dopamine receptors. Its use has been studied in various clinical settings such as a treatment for seasonal affective disorder, prolactin hormone regulation due to its inhibitory effect on prolactin release, premenstrual dysphoric disorder in women and antianxiety treatment.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
A dopamine agonist and serotonin antagonist. It has been used similarly to BROMOCRIPTINE as a dopamine agonist and also for MIGRAINE DISORDERS therapy.
See also: Bromocriptine (related); Pergolide (related); Cabergoline (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJKEUHNJHDLS-QTGUNEKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042584 | |
| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-51-2 | |
| Record name | Metergoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metergoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13520 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metergoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METERGOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1501393LY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intricate Pharmacology of Metergoline: A Technical Guide to its Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of metergoline, with a specific focus on its receptor binding affinities and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Pharmacological Profile of this compound
This compound is a synthetically derived ergoline derivative that exhibits a complex and multifaceted pharmacological profile. It is primarily recognized as a non-selective antagonist of serotonin (5-HT) receptors, but it also demonstrates significant interactions with dopamine receptor subtypes, and to a lesser extent, with other monoaminergic receptors.[1][2] This broad receptor interaction profile underpins its diverse physiological effects and its historical and ongoing investigation for various therapeutic applications, including the management of hyperprolactinemia, migraine, and seasonal affective disorder.[2][3]
Functionally, this compound's antagonist activity at various 5-HT receptors, particularly the 5-HT1 and 5-HT2 families, is a key feature of its mechanism of action.[1] Its interaction with the dopamine system is more complex, with evidence suggesting both agonistic and antagonistic properties depending on the specific receptor subtype and the physiological context.[1][2] This dual action on two major neurotransmitter systems contributes to its wide-ranging effects on the central nervous system and endocrine functions.
Receptor Binding Affinity of this compound
The affinity of this compound for various neurotransmitter receptors has been quantified through numerous in vitro studies. The following table summarizes the binding affinities, expressed as pKi or Ki values, for a range of human receptors. The data is compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP).
| Receptor Family | Receptor Subtype | pKi | Ki (nM) |
| Serotonin | 5-HT1A | - | 1.8 |
| 5-HT1B | - | 2.5 | |
| 5-HT1D | - | 1.3 | |
| 5-HT1E | - | 1.9 | |
| 5-HT1F | - | 10 | |
| 5-HT2A | 8.64 | 2.29 | |
| 5-HT2B | 8.75 | 1.78 | |
| 5-HT2C | 8.75 | 1.78 | |
| 5-HT5A | - | 8.9 | |
| 5-HT6 | - | 3.2 | |
| 5-HT7 | - | 16 | |
| Dopamine | D1 | - | 24 |
| D2 | - | 3.2 | |
| D3 | - | 5.0 | |
| D4 | - | 4.0 | |
| D5 | - | 40 | |
| Adrenergic | Alpha-1A | - | 13 |
| Alpha-1B | - | 20 | |
| Alpha-1D | - | 16 | |
| Alpha-2A | - | 8.9 | |
| Alpha-2B | - | 5.0 | |
| Alpha-2C | - | 5.6 | |
| Muscarinic | M1 | - | 32 |
| M2 | - | 50 | |
| M3 | - | 25 | |
| M4 | - | 20 | |
| M5 | - | 16 |
Note: Ki values are approximate and can vary between different studies and experimental conditions. pKi is the negative logarithm of the Ki value.[4][5][6]
Key Signaling Pathways
This compound's pharmacological effects are a direct consequence of its ability to modulate intracellular signaling cascades by binding to and blocking or stimulating various G-protein coupled receptors (GPCRs). The two primary pathways influenced by this compound are those coupled to 5-HT2A and Dopamine D2 receptors.
5-HT2A Receptor Signaling Pathway (Gq/11-coupled)
As an antagonist at the 5-HT2A receptor, this compound blocks the canonical Gq/11 signaling pathway.[7][8] This pathway is initiated by the binding of serotonin, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, this compound inhibits the downstream cellular responses mediated by 5-HT2A receptor activation.[7][8][9]
Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)
This compound's interaction with the D2 receptor can be either agonistic or antagonistic, but it generally leads to the modulation of the Gi/o-coupled signaling pathway.[10][11] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels.[13] this compound's binding to the D2 receptor interferes with this signaling cascade.
Experimental Protocols
The determination of this compound's receptor binding affinities predominantly relies on in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of ligand-receptor interactions.
Radioligand Competition Binding Assay
This is the most common method used to determine the binding affinity (Ki) of an unlabeled compound like this compound. The principle lies in the competition between a radiolabeled ligand with known affinity for a specific receptor and the unlabeled test compound.
4.1.1 Materials and Reagents
-
Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors).
-
Unlabeled Ligand (this compound): A range of concentrations of this compound.
-
Incubation Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]
-
Wash Buffer: An ice-cold buffer to terminate the binding reaction and remove unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
4.1.2 Procedure
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in the incubation buffer.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound's pharmacological profile is characterized by its broad-spectrum antagonism at serotonin receptors and its complex interactions with the dopamine system. This technical guide has provided a detailed overview of its receptor binding affinities, the key signaling pathways it modulates, and the experimental methodologies used to elucidate these properties. A thorough understanding of these fundamental pharmacological characteristics is essential for the continued investigation of this compound's therapeutic potential and for the development of novel compounds with more selective receptor interaction profiles. The data and protocols presented herein serve as a valuable resource for researchers dedicated to advancing the fields of neuropharmacology and drug discovery.
References
- 1. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. receptor antagonist this compound: Topics by Science.gov [science.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Metergoline as a non-selective serotonin receptor antagonist
An In-depth Technical Guide to Metergoline as a Non-Selective Serotonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically produced ergoline derivative recognized for its complex pharmacological profile, primarily characterized by its potent, non-selective antagonism of serotonin (5-HT) receptors.[1][2] It also exhibits significant affinity for dopamine receptors, where it can act as an agonist, and interacts with other monoaminergic receptors.[1][3] This multifaceted activity has made this compound a valuable pharmacological tool for investigating serotonergic and dopaminergic systems and a compound of interest for various therapeutic applications, including the management of hyperprolactinemia and migraines.[2][4] This document provides a comprehensive technical overview of this compound, focusing on its receptor binding profile, mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its characterization.
Pharmacological Profile
This compound's primary mechanism of action is the blockade of serotonin receptors, but its activity spectrum is broad, encompassing multiple receptor families. It is considered a non-selective 5-HT antagonist, with high affinity for 5-HT1 and 5-HT2 receptor families, as well as significant affinity for 5-HT7 receptors.[5][6][7][8]
Receptor Binding Affinity
The binding affinities of this compound for various neurotransmitter receptors have been characterized through radioligand binding assays. The data highlight its high potency at several serotonin receptor subtypes. Notably, it also interacts with dopamine, adrenergic, and muscarinic receptors.[9]
Table 1: this compound Binding Affinity (Ki) at Serotonin (5-HT) Receptors
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 5-HT2A | 8.64 | ~2.29 | [5][6] |
| 5-HT2B | 8.75 | ~1.78 | [5][6] |
| 5-HT2C | 8.75 | ~1.78 | [5][6] |
| 5-HT7 | - | 16 | [5][6] |
| 5-HT1 | Antagonist Activity | - | [1][8] |
| 5-HT6 | Moderate Affinity | - |[10] |
Table 2: this compound Binding Affinity at Other Receptors
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Dopamine | D1, D4 | High Affinity | [9] |
| Dopamine | D2 | Agonist Activity | [1][7] |
| Muscarinic | - | High Affinity | [9] |
| Norepinephrine | - | Nanomolar Interactions | [9] |
| Opioid | - | Nanomolar Interactions |[9] |
Functional Activity
While primarily an antagonist at 5-HT receptors, this compound's functional activity can be complex. It demonstrates agonist properties at dopamine D2 receptors, which contributes to its prolactin-lowering effects.[1][2][7] Paradoxically, some studies have reported agonist activity at the 5-HT1D receptor subtype.[10] Furthermore, this compound has been found to inhibit neural Na+ channels, although at concentrations higher than those required for 5-HT receptor antagonism.[5][6]
Table 3: this compound Functional Activity Data
| Target | Activity | Value | Reference |
|---|---|---|---|
| 5-HT Receptors | Antagonist | - | [3] |
| Dopamine D2 Receptor | Agonist | - | [1][2] |
| Neural Na+ Channels | Inhibition | IC50: 3.6 µM | [10] |
| 3H-5-HT Binding | Inhibition | IC50: 18 nM | [11] |
| 5-HT Stimulated Adenylate Cyclase | Inhibition | IC50: 12 µM |[11] |
Pharmacokinetics
This compound is well-absorbed after oral administration but undergoes significant first-pass metabolism in the liver (~75%), with 1-demethylthis compound being the primary metabolite.[2][12]
Table 4: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
|---|---|---|
| Absorption | Well-absorbed orally | [2] |
| Metabolism | Extensive hepatic first-pass effect (~75%) | [12] |
| Plasma Half-life (t1/2) | ~50 minutes | [12] |
| Primary Metabolite | 1-demethylthis compound | [12] |
| Excretion | 70-80% via feces |[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the binding of serotonin to its receptors, thereby inhibiting downstream signaling cascades. Its non-selectivity means it can simultaneously modulate multiple pathways regulated by different 5-HT receptor subtypes.
Antagonism of 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by serotonin, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13] this compound blocks the initial binding of 5-HT, preventing this entire cascade.
Broad Spectrum Serotonin Receptor Blockade
This compound's non-selectivity allows it to antagonize a wide array of 5-HT receptors, each coupled to different signaling pathways (e.g., Gi, Gs, Gq). This broad antagonism makes it a powerful tool for studying systems where multiple serotonin receptors are active but also complicates its clinical use due to potential off-target effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lowtoxinforum.com [lowtoxinforum.com]
- 8. This compound [idealabs.ecwid.com]
- 9. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:17692-51-2 | Has moderate affinity for 5-HT6 and high affinity for 5-HT7. Also 5-HT1/5-HT2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Paradoxical decrease of brain 5-HT turnover by this compound, a central 5-HT receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioavailability of this compound in healthy volunteers after single i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
Metergoline: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metergoline is a synthetic ergoline derivative with a complex pharmacological profile, primarily characterized by its potent antagonism at serotonin (5-HT) receptors and agonist activity at dopamine receptors.[1][2][3] This dual action has led to its investigation and use in a variety of clinical applications, including the management of hyperprolactinemia and as a tool in neuroscience research to probe the serotonergic and dopaminergic systems. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers and drug development professionals.
Chemical Structure and Identification
This compound possesses a tetracyclic ergoline core structure, a common feature among many psychoactive compounds. Its systematic IUPAC name is benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate | [1] |
| CAS Number | 17692-51-2 | [1][2][3] |
| Molecular Formula | C₂₅H₂₉N₃O₂ | [1][2][3] |
| Molecular Weight | 403.52 g/mol | [2][4] |
Diagram 1: Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Key properties of this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Method |
| Melting Point | 146-149 °C | Capillary Method |
| Solubility | Practically insoluble in water and benzene; soluble in chloroform (50 mg/mL), alcohol, and acetone; very soluble in pyridine. | Shake-Flask Method |
| pKa | Not explicitly found, but ergoline alkaloids are generally weak bases. | Potentiometric Titration |
| LogP | 3.8 (predicted) | HPLC Method |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[5][6][7][8][9]
Protocol:
-
An excess amount of this compound is added to a vial containing a known volume of purified water (or other relevant buffer).
-
The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate to ensure accuracy.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[10][11][12][13][14]
Protocol:
-
A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol due to its low aqueous solubility.
-
The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the this compound solution.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the this compound is in its ionized form.
Determination of LogP (HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16][17][18]
Protocol:
-
A calibration curve is established using a series of standard compounds with known LogP values.
-
The retention times of these standards are measured on a C18 RP-HPLC column under isocratic conditions with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
The logarithm of the capacity factor (log k') is calculated for each standard from its retention time.
-
A linear regression of log k' versus the known LogP values of the standards is performed to create the calibration curve.
-
This compound is then injected onto the same column under the identical conditions, and its retention time is measured.
-
The log k' for this compound is calculated, and its LogP value is determined from the calibration curve.
Pharmacological Profile and Signaling Pathways
This compound's pharmacological effects are primarily mediated through its interaction with serotonin and dopamine receptors.
Table 3: Receptor Binding Affinity of this compound
| Receptor Target | Affinity (pKi/Ki) | Activity |
| 5-HT2A | pKi = 8.64 | Antagonist |
| 5-HT2B | pKi = 8.75 | Antagonist |
| 5-HT2C | pKi = 8.75 | Antagonist |
| 5-HT7 | Ki = 16 nM | Antagonist |
| Dopamine D2 | (Agonist activity reported) | Agonist |
Note: pKi is the negative logarithm of the inhibitory constant (Ki).[19]
Serotonin 5-HT2A Receptor Antagonism and Signaling Pathway
As an antagonist at 5-HT2A receptors, this compound blocks the downstream signaling cascade typically initiated by serotonin. The canonical pathway for 5-HT2A receptor activation involves coupling to Gq/11 proteins, which in turn activate phospholipase C (PLC).[20][21] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[20][21]
Diagram 2: this compound's Antagonism of the 5-HT2A Receptor Signaling Pathway
Caption: this compound blocks serotonin-induced activation of the Gq/11 pathway.
Dopamine D2 Receptor Agonism and Signaling Pathway
This compound acts as an agonist at dopamine D2 receptors. D2 receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase.[22] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger that regulates the activity of protein kinase A (PKA).[22] Additionally, the βγ subunits of the Gi/o protein can modulate other effectors, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[23][24]
Caption: A generalized workflow for the in vitro characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool with a well-defined chemical structure and a distinct physicochemical profile. Its dual activity as a serotonin antagonist and dopamine agonist makes it a compound of interest for both clinical applications and basic research. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working with this multifaceted ergoline derivative. A thorough understanding of its properties is essential for the design of new experiments and the development of novel therapeutics targeting the serotonergic and dopaminergic systems.
References
- 1. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. This compound [drugfuture.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. scielo.br [scielo.br]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asdlib.org [asdlib.org]
- 15. agilent.com [agilent.com]
- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 22. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
The Genesis of a Serotonin Antagonist: The Historical Development and Initial Discovery of Metergoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metergoline, a semi-synthetic ergoline derivative, emerged from the dedicated research efforts in the mid-20th century to modulate the newly understood serotonergic systems in the body. This technical guide delineates the historical development and initial discovery of this compound, with a focus on its synthesis, early pharmacological characterization, and the foundational experiments that established its profile as a potent serotonin antagonist with significant implications for neuropharmacology and endocrinology. Detailed experimental protocols from seminal studies are provided, alongside a quantitative summary of its initial receptor binding and in vivo activity. Visual representations of the understood signaling pathways and experimental workflows of the era are also presented to provide a comprehensive overview of the dawn of this significant pharmacological agent.
Introduction: The Serotonin Question and the Rise of Ergot Alkaloids
The mid-20th century was a period of profound advancement in the understanding of neurotransmission. The discovery and characterization of serotonin (5-hydroxytryptamine, 5-HT) as a key signaling molecule in the central and peripheral nervous systems opened up new avenues for therapeutic intervention. Researchers began to explore the potential of compounds that could modulate the effects of serotonin, leading to the investigation of various chemical scaffolds. Among these, the ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea, showed significant promise due to their structural similarity to serotonin and other biogenic amines.
Italian pharmaceutical company Farmitalia was a key contributor to the field of ergot alkaloid research. Building upon the existing knowledge of these complex molecules, their research aimed to synthesize novel derivatives with improved pharmacological profiles and therapeutic potential. It was within this context of targeted drug discovery that this compound was born.
The Initial Discovery and Synthesis of this compound
This compound, initially identified by the research code FI 6337 , was first synthesized in 1965 by a team of chemists at the Farmitalia research laboratories in Milan, Italy. The synthesis was reported by Bernardi, Camerino, Patelli, and Redaelli in their publication titled "Derivati dell'8-aminometil-ergolina" (Derivatives of 8-aminomethyl-ergoline).
The synthesis originated from lysergic acid, a foundational component of many ergot alkaloids. The key structural modification involved the introduction of a carbobenzyloxy group to the aminomethyl substituent at the 8-position of the ergoline nucleus. This chemical alteration was instrumental in conferring the potent and long-lasting anti-serotonin properties that would come to define this compound's pharmacological character.
Early Pharmacological Characterization: Unveiling a Potent Serotonin Antagonist
The initial pharmacological evaluation of this compound was comprehensively detailed in a 1965 publication by Beretta and his colleagues, also from Farmitalia. Their work, "Basic pharmacological properties of a new antiserotonin agent: this compound," established the compound as a formidable antagonist of serotonin's effects both in vitro and in vivo.
In Vitro Antiserotonin Activity
Early in vitro experiments were crucial in quantifying the direct antagonistic action of this compound on serotonin receptors.
Experimental Protocol: Serotonin Antagonism on Isolated Rat Uterus
A standard method of the time, the isolated rat uterus preparation, was employed to assess the antiserotonin activity.
-
Tissue Preparation: Uteri were excised from virgin female rats (150-200g) pre-treated with stilbestrol to induce a consistent state of contraction. The uterine horns were suspended in an organ bath containing de Jalon's solution, maintained at 30°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Experimental Procedure: The contractile responses of the uterine tissue to cumulative doses of serotonin were recorded isometrically. To determine the antagonistic effect of this compound, the tissue was pre-incubated with varying concentrations of this compound for a set period before the addition of serotonin.
-
Data Analysis: The concentration of this compound required to reduce the maximal contractile response to serotonin by 50% (IC50) was calculated to quantify its antagonist potency.
In Vivo Antiserotonin Activity
The antagonistic properties of this compound were further confirmed in whole-animal models, demonstrating its efficacy in a physiological setting.
Experimental Protocol: Antagonism of 5-Hydroxytryptophan (5-HTP) Induced Effects in Rats
The administration of the serotonin precursor 5-HTP leads to a marked increase in central and peripheral serotonin levels, resulting in a predictable set of physiological responses.
-
Animal Model: Male Wistar rats were used for these experiments.
-
Experimental Procedure: A control group of rats received an intraperitoneal (i.p.) injection of 5-HTP, and the characteristic head twitches and other behavioral signs were observed and quantified. The experimental groups were pre-treated with varying doses of this compound administered orally or intraperitoneally at different time points before the 5-HTP challenge.
-
Data Analysis: The dose of this compound that caused a 50% reduction in the 5-HTP-induced behavioral responses (ED50) was determined to establish its in vivo potency.
Experimental Protocol: Rat Paw Edema Test
The inflammatory response induced by a subplantar injection of serotonin in the rat paw provided another model to assess peripheral antiserotonin activity.
-
Animal Model: Male rats were used.
-
Experimental Procedure: Edema was induced by injecting a solution of serotonin into the subplantar aponeurosis of the hind paw. The volume of the paw was measured using a plethysmograph at various time points after the injection. This compound was administered to the animals prior to the serotonin injection.
-
Data Analysis: The percentage inhibition of edema formation in the this compound-treated group compared to the control group was calculated.
Initial Receptor Binding Profile and Mechanism of Action
While the concept of specific receptor subtypes was still evolving in the 1960s, early radioligand binding studies in the following years began to elucidate the molecular targets of this compound. These studies confirmed its high affinity for serotonin receptors, particularly the 5-HT1 and 5-HT2 families.
Later research would further refine this understanding, revealing its potent antagonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]
Table 1: Early Reported Receptor Binding Affinities of this compound
| Receptor Subtype | Reported Affinity (pKi/Ki) | Reference |
| 5-HT2A | pKi = 8.64 | [1] |
| 5-HT2B | pKi = 8.75 | [1] |
| 5-HT2C | pKi = 8.75 | [1] |
| 5-HT7 | Ki = 16 nM | [1] |
The Discovery of Prolactin-Inhibiting Properties and Dopaminergic Interaction
A pivotal discovery in the early development of this compound was its ability to inhibit the secretion of prolactin from the pituitary gland. This finding expanded its therapeutic potential beyond its antiserotonin effects and into the realm of endocrinology.
Initial hypotheses suggested that this effect was mediated through the blockade of serotonin's stimulatory influence on prolactin release. However, further research in the 1970s revealed a more complex mechanism involving the dopaminergic system. It was discovered that this compound also possesses partial agonist activity at dopamine D2 receptors.[2] The stimulation of these receptors on pituitary lactotrophs is a primary inhibitory signal for prolactin synthesis and release.
Experimental Protocol: Assessment of Prolactin Inhibition in Rats
-
Animal Model: Female rats were often used due to their more dynamic prolactin secretion.
-
Experimental Procedure: Basal prolactin levels were measured in blood samples. Prolactin secretion could be stimulated by various means, including the administration of a dopamine antagonist like haloperidol or through physiological stimuli such as suckling. This compound was administered to the animals, and subsequent blood samples were taken to measure the change in prolactin levels.
-
Data Analysis: The percentage reduction in basal or stimulated prolactin levels following this compound treatment was calculated.
Visualizing the Early Understanding of this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the conceptual understanding of the signaling pathways affected by this compound based on the knowledge available in the early to mid-1970s.
Caption: this compound's antagonism of the 5-HT2 receptor signaling pathway.
References
In vitro characterization of [3H]metergoline binding
An In-Depth Technical Guide to the In Vitro Characterization of [3H]Metergoline Binding
Introduction
This compound is a synthetic ergoline derivative widely utilized in neuroscience research as a pharmacological tool. It functions primarily as a non-selective antagonist at serotonin (5-HT) receptors and also interacts with various dopamine receptors.[1][2][3] The tritiated form, [3H]this compound, serves as a valuable radioligand for the in vitro labeling and characterization of these receptors. Radioligand binding assays using [3H]this compound enable the determination of receptor density (Bmax), binding affinity (Kd), and the pharmacological profile of unlabeled compounds (Ki). This guide provides a comprehensive overview of the binding characteristics of [3H]this compound, detailed experimental protocols, and the associated signaling pathways.
Quantitative Binding Profile of this compound
This compound exhibits a broad binding profile, interacting with multiple serotonin and dopamine receptor subtypes with high affinity. The following tables summarize key quantitative data from in vitro binding studies.
Table 1: this compound Inhibition Constants (Ki) at Various Receptors
| Receptor Subtype | Ki (nM) | pKi | Species | Reference |
| 5-HT2A | - | 8.64 | Human | [1][2] |
| 5-HT2B | - | 8.75 | Human | [1][2] |
| 5-HT2C | - | 8.75 | Human | [1][2] |
| 5-HT7 | 16 | - | Human | [1][2] |
Table 2: [3H]this compound Dissociation Constant (Kd) and Receptor Density (Bmax)
| Brain Region | Kd (nM) | Bmax | Species | Reference |
| Rat Forebrain (Microsomal Membranes) | 0.5 - 1.0 | Not Specified | Rat | [4] |
| Rat Hippocampus | 0.5 - 1.0 | Similar to [3H]serotonin | Rat | [4] |
Note: In the striatum, the binding of [3H]this compound is also inhibited by dopamine, suggesting potential interaction with dopamine receptors in this region.[4] Further studies have confirmed that this compound also has affinity for D1 and D4 dopamine receptors.[5]
Experimental Protocols
A precise and reproducible protocol is essential for the successful in vitro characterization of [3H]this compound binding. The following sections describe a standard methodology for saturation binding assays using rat brain tissue.
Materials and Reagents
-
Radioligand: [3H]this compound
-
Tissue Source: Adult rat brain (e.g., hippocampus or whole forebrain)
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Non-specific Binding Determinate: Serotonin (5-HT) or unlabeled this compound at a high concentration (e.g., 1-10 µM).
-
Equipment:
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
-
Incubation bath or plate shaker
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Liquid scintillation counter and vials
-
Scintillation cocktail
-
Tissue Preparation (Synaptic Membranes)
-
Euthanize adult rats and rapidly dissect the desired brain region (e.g., forebrain, hippocampus) on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in Binding Buffer to a final protein concentration of approximately 100-200 µg per assay tube. Protein concentration should be determined using a standard method (e.g., Bradford assay).
Saturation Binding Assay Procedure
-
Set up assay tubes in triplicate for total binding, non-specific binding, and a range of [3H]this compound concentrations (e.g., 0.1 to 10 nM).
-
Total Binding Tubes: Add the membrane preparation and varying concentrations of [3H]this compound to the Binding Buffer.
-
Non-specific Binding Tubes: Add the membrane preparation, varying concentrations of [3H]this compound, and a high concentration of unlabeled serotonin (e.g., 10 µM) to the Binding Buffer.
-
Incubate all tubes for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for several hours.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding by subtracting the non-specific binding (DPM from tubes with excess unlabeled ligand) from the total binding (DPM from tubes without unlabeled ligand) at each [3H]this compound concentration.
-
Plot the specific binding as a function of the [3H]this compound concentration.
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site specific binding model) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in a [3H]this compound saturation binding assay.
Associated Signaling Pathways
This compound acts as an antagonist at several G-protein coupled receptors (GPCRs). Its blockade of 5-HT2 family receptors prevents Gq/11-mediated signaling, while its antagonism of 5-HT1 and 5-HT7 receptors, along with its interaction with D2 dopamine receptors, affects Gi/o-mediated pathways.
Gq/11 Signaling Pathway (Inhibited by this compound)
This compound antagonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors blocks the activation of the Gq/11 pathway.
Gi/o Signaling Pathway (Modulated by this compound)
This compound antagonism at 5-HT1/5-HT7 receptors and partial agonism/antagonism at D2 receptors modulates the Gi/o pathway, which primarily inhibits adenylyl cyclase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [3H]this compound: a new ligand of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Metergoline with Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metergoline, an ergoline derivative, is a pharmacologically complex ligand that interacts with multiple neurotransmitter systems. While extensively characterized as a serotonin (5-HT) receptor antagonist, its interaction with dopamine receptor subtypes is a critical aspect of its pharmacological profile, contributing to its therapeutic effects and side-effect profile. This technical guide provides a comprehensive overview of the binding and functional characteristics of this compound at the five dopamine receptor subtypes: D1, D2, D3, D4, and D5. This document synthesizes available quantitative binding data, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation: this compound's Affinity for Dopamine Receptor Subtypes
This compound exhibits a broad affinity profile across the dopamine receptor family, with a notable preference for the D1 and D4 subtypes. The following table summarizes the binding affinities (Ki) of this compound for human dopamine receptor subtypes as determined by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP)[1].
| Receptor Subtype | Radioligand Used | Ki (nM) | Source Organism |
| Dopamine D1 | [³H]SCH23390 | 11 | Human |
| Dopamine D2 | [³H]Spiperone | 53 | Human |
| Dopamine D3 | [³H]Spiperone | 99 | Human |
| Dopamine D4 | [³H]Spiperone | 11 | Human |
| Dopamine D5 | [³H]SCH23390 | 25 | Human |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP)[1].
Functional Activity at Dopamine Receptors
-
D1-like Receptors (D1 and D5): As these receptors primarily couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cAMP, this compound's antagonist activity would involve blocking dopamine-induced cAMP production.
-
D2-like Receptors (D2, D3, and D4): These receptors couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. As an antagonist, this compound would prevent dopamine from inhibiting cAMP production. If this compound acts as a partial agonist at the D2 receptor, it would weakly activate the Gαi/o pathway, leading to a submaximal inhibition of adenylyl cyclase compared to a full agonist like dopamine. This dual antagonist/partial agonist profile is a characteristic of some atypical antipsychotic drugs[5].
Further research, including Schild analysis to determine pA2 values and functional assays to quantify agonist, partial agonist, or antagonist activity (EC50, IC50, and Emax), is necessary to fully elucidate the functional consequences of this compound's interaction with each dopamine receptor subtype.
Signaling Pathways
The interaction of this compound with D1-like and D2-like dopamine receptors modulates distinct intracellular signaling cascades. The following diagrams illustrate these pathways.
Caption: D1-like receptor signaling pathway and the antagonistic action of this compound.
Caption: D2-like receptor signaling and the dual antagonist/partial agonist role of this compound.
Experimental Protocols
The quantitative data presented in this guide were generated using standardized methodologies. The following sections provide a detailed overview of the likely protocols for radioligand binding and functional cAMP assays, based on the NIMH PDSP's published procedures.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radioligand from a specific receptor subtype.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are cultured and harvested. The cells are then homogenized in a buffer solution and subjected to centrifugation to isolate the cell membranes containing the receptors.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1/D5 or [³H]Spiperone for D2/D3/D4), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP) following receptor activation or inhibition.
Methodology for D1-like Receptors (Gs-coupled):
-
Cell Culture: Cells expressing the D1 or D5 receptor are plated in a suitable format (e.g., 384-well plate).
-
Compound Addition: Increasing concentrations of this compound are added to the cells. To test for antagonist activity, this compound is added prior to the addition of a known D1/D5 agonist (like dopamine).
-
Incubation: The cells are incubated to allow for receptor stimulation and subsequent cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or AlphaScreen).
-
Data Analysis: For agonist activity, EC50 and Emax values are determined. For antagonist activity, the IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Methodology for D2-like Receptors (Gi-coupled):
-
Cell Culture: Cells expressing the D2, D3, or D4 receptor are prepared as above.
-
Forskolin Stimulation: Since these receptors inhibit adenylyl cyclase, a baseline level of cAMP is first induced by stimulating the cells with forskolin.
-
Compound Addition: Increasing concentrations of this compound are added. To test for antagonist activity, cells are pre-incubated with this compound before the addition of a D2-like agonist.
-
Incubation, Lysis, and Detection: The procedure follows that of the Gs-coupled assay.
-
Data Analysis: Agonist/partial agonist activity is measured as a decrease in the forskolin-stimulated cAMP levels (EC50, Emax). Antagonist activity is measured as the ability to reverse the agonist-induced decrease in cAMP (IC50).
Conclusion
This compound is a non-selective ligand at dopamine receptors, exhibiting nanomolar binding affinities for all five subtypes, with the highest affinity for D1 and D4 receptors. Its functional profile is predominantly that of an antagonist, although evidence suggests partial agonist activity at the D2 receptor. This complex pharmacology, where this compound can inhibit D1-like receptor signaling while potentially modulating D2-like receptor activity in a more nuanced manner, underscores the importance of a thorough characterization of its interactions with each dopamine receptor subtype. The experimental protocols detailed herein provide a framework for such investigations, which are crucial for understanding the therapeutic potential and off-target effects of this compound and for the development of more selective dopamine receptor modulators.
References
- 1. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Metergoline in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metergoline is a synthetic ergoline derivative with a complex pharmacological profile, acting as an antagonist at various serotonin (5-HT) receptor subtypes and exhibiting agonist or partial agonist activity at dopamine receptors.[1] Its diverse receptor interactions have led to its investigation for a range of therapeutic applications. Understanding the pharmacokinetic (PK) and bioavailability profile of this compound in preclinical rodent models is crucial for the interpretation of pharmacology and toxicology studies and for the translation of these findings to clinical drug development.
This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound in rodent models. It summarizes the known metabolic pathways, details relevant experimental protocols, and visualizes the key signaling cascades associated with its mechanism of action.
Data Presentation: Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound in rodent models are not extensively available in the public domain. The following tables summarize the limited information that has been reported, alongside relevant data from human studies to provide a comparative context. Researchers are advised to consider this data scarcity when designing and interpreting preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference(s) |
| Mouse | Oral | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Described as "poor" | [2] |
| Rat | Oral / Intraperitoneal | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [3][4][5] |
Note: While several studies have utilized this compound in rats and mice, specific quantitative pharmacokinetic parameters have not been reported. The oral bioavailability in mice has been qualitatively described as "poor".[2]
Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolite in Humans (for comparative purposes)
| Analyte | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (min) | Bioavailability (%) | Reference(s) |
| This compound | Intravenous | 4 mg | Not Applicable | Not Applicable | Not Applicable | ~50 | 100 | [6] |
| This compound | Oral (solution) | 8 mg | Data Not Available | Data Not Available | Data Not Available | ~50 | ~25 (estimated due to ~75% first-pass effect) | [6] |
| 1-demethylthis compound | Intravenous (from this compound) | 4 mg | Data Not Available | Data Not Available | Data Not Available | ~100 | Not Applicable | [6] |
| 1-demethylthis compound | Oral (from this compound) | 8 mg | Data Not Available | Data Not Available | Data Not Available | ~100 | Not Applicable | [6] |
Note: The data from human studies indicate a significant first-pass metabolism of this compound, with approximately 75% of the drug being metabolized by the liver before reaching systemic circulation after oral administration.[6]
Experimental Protocols
The following sections detail standardized methodologies for conducting pharmacokinetic studies of this compound in rodent models.
Animal Models
-
Species: Wistar or Sprague-Dawley rats and C57BL/6 or BALB/c mice are commonly used strains for pharmacokinetic studies.[7]
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimatization: A minimum of one week of acclimatization to the laboratory environment is recommended before the start of the study.
-
Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study protocol.
Dosing and Administration
-
Formulation: For oral administration, this compound can be dissolved or suspended in a suitable vehicle such as water, saline, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in a vehicle like polyethylene glycol (PEG) or corn oil. For intravenous administration, a sterile, isotonic solution is required.
-
Routes of Administration:
-
Oral (p.o.): Administered via oral gavage using a suitable gavage needle. The volume should not exceed 10 mL/kg for rats and mice.
-
Intravenous (i.v.): Typically administered as a bolus injection or infusion into a tail vein.
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity. This route can result in faster and more complete absorption compared to the oral route for some compounds.[8]
-
-
Dose Selection: Doses used in rodent studies have ranged from 0.06 to 5.0 mg/kg.[4][9] The selection of dose will depend on the specific objectives of the study (e.g., pharmacokinetic profiling vs. pharmacodynamic effects).
Sample Collection
-
Biological Matrix: Plasma is the most common matrix for pharmacokinetic analysis.
-
Blood Collection:
-
Serial Sampling: To reduce inter-animal variability, serial blood samples can be collected from the same animal at multiple time points. Techniques include saphenous vein, submandibular vein, or tail vein sampling.[7]
-
Terminal Bleeding: Cardiac puncture is used for terminal blood collection to obtain a larger volume.
-
-
Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in plasma.
-
Sample Preparation:
-
Protein Precipitation: A simple and common method involves adding a precipitating agent like acetonitrile or methanol to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction: This technique can also be used to extract the drug from the plasma.
-
Solid-Phase Extraction (SPE): Provides a cleaner extract and can be used for more complex matrices.
-
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Mandatory Visualization
Signaling Pathways
This compound's pharmacological effects are primarily mediated through its interaction with serotonin and dopamine receptors. The following diagrams illustrate the canonical signaling pathways associated with the key receptors targeted by this compound.
Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.
Caption: this compound agonism/partial agonism of the D2 receptor signaling pathway.
Metabolic Pathway
The metabolism of this compound has been investigated in rats, revealing several biotransformation pathways. The following diagram illustrates the known metabolic conversions of this compound in this species.
Caption: Known metabolic pathways of this compound in the rat.[3]
Experimental Workflow
The following diagram outlines a typical workflow for a pharmacokinetic study of this compound in rodents.
Caption: General workflow for a rodent pharmacokinetic study.
Conclusion
This technical guide consolidates the available information on the pharmacokinetics and bioavailability of this compound in rodent models. While there is a notable lack of quantitative pharmacokinetic data in the public literature, this guide provides a framework for conducting such studies by detailing established experimental protocols. The visualization of this compound's interaction with key signaling pathways and its known metabolic transformations in rats offers valuable insights for researchers in pharmacology and drug development. Further studies are warranted to quantitatively define the pharmacokinetic profile of this compound in different rodent species to better support its preclinical evaluation and translation to clinical applications.
References
- 1. Prediction of human oral plasma concentration-time profiles using preclinical data: comparative evaluation of prediction approaches in early pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased food intake and carbohydrate preference in the rat following treatment with the serotonin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin receptor blockade increases food intake and body weight after total gastrectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of this compound in healthy volunteers after single i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound and quipazine on locomotor activity of rats in novel and familiar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Metergoline: An In-depth Technical Guide on a Versatile Ergot Alkaloid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metergoline is a synthetically derived ergot alkaloid that has garnered significant interest within the pharmacological community for its complex and multifaceted mechanism of action.[1] Primarily recognized as a potent serotonin (5-HT) receptor antagonist and a dopamine receptor agonist, its therapeutic potential has been explored across a spectrum of clinical applications, including the management of hyperprolactinemia, seasonal affective disorder, and migraines.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, key experimental findings, and relevant protocols. The information is presented to support further research and drug development efforts centered on this versatile compound.
Introduction
This compound, an ergoline derivative, stands out due to its dual interaction with two of the most critical neurotransmitter systems in the central nervous system: the serotonergic and dopaminergic systems.[2][6] This dual activity underpins its diverse pharmacological effects, from hormonal regulation to modulation of mood and behavior.[1][2] Recent investigations have even expanded its potential utility into areas such as antibacterial therapy and the treatment of psychiatric disorders like schizophrenia, highlighting the ongoing relevance of this compound in modern pharmacology.[7][8][9] This document aims to consolidate the current knowledge on this compound, offering a detailed resource for professionals in the field.
Pharmacological Profile
This compound's primary pharmacological identity is that of a serotonin receptor antagonist and a dopamine receptor agonist.[10][11] It exhibits a broad binding profile, interacting with multiple receptor subtypes, which contributes to its wide range of effects.
Receptor Binding Affinity
This compound demonstrates high affinity for several serotonin receptor subtypes, particularly the 5-HT1 and 5-HT2 families.[1][12] Its interaction with dopamine receptors, primarily the D2 subtype, is characterized by partial agonist activity.[1] Quantitative data on its binding affinities are summarized in the table below.
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki) | Reference(s) |
| Serotonin Receptors | |||
| 5-HT2A | 8.64 | [13][14] | |
| 5-HT2B | 8.75 | [13][14] | |
| 5-HT2C | 8.75 | [13][14] | |
| h5-HT7 | 16 nM | [13][14] | |
| Dopamine Receptors | Interacts with D2 receptors | [1] | |
| Other | |||
| Neural Na+ Channels | Reversible inhibitor | [13][14] |
Pharmacokinetics
This compound is well-absorbed orally, but it undergoes a significant first-pass metabolism in the liver, with approximately 75% of the drug being metabolized before it reaches systemic circulation.[10][15]
| Parameter | Value | Reference(s) |
| Absorption | Well-absorbed orally | [10] |
| Metabolism | Extensively hepatic; major metabolite is 1-demethylthis compound | [10][15] |
| Half-life (t1/2) | ~50 minutes (this compound) | [15] |
| ~100 minutes (1-demethylthis compound) | [15] | |
| Excretion | Primarily via feces (70-80%) | [10] |
| Plasma Protein Binding | >99% | [16] |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are a direct consequence of its interaction with G protein-coupled receptors (GPCRs) in the serotonin and dopamine systems.
As a serotonin antagonist , this compound blocks the binding of serotonin to its receptors, particularly the 5-HT1 and 5-HT2 subtypes.[1] This action inhibits downstream signaling cascades. For instance, antagonism at 5-HT2A receptors, which are coupled to Gq/11 proteins, prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release.
As a dopamine agonist , this compound stimulates D2 receptors.[2] These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This dopaminergic activity is central to its efficacy in treating hyperprolactinemia by inhibiting prolactin release from the pituitary gland.[2][3]
Experimental Protocols
The following sections detail methodologies from key preclinical and clinical studies that have characterized the effects of this compound.
Preclinical Model: Psychosis-Like Locomotor Hyperactivity in Mice
This protocol is adapted from studies evaluating the antipsychotic potential of this compound.[9]
-
Objective: To assess the effect of this compound on locomotor hyperactivity induced by psychostimulants (methamphetamine) or NMDA receptor antagonists (MK-801), which serve as animal models for the positive symptoms of schizophrenia.
-
Subjects: Male and female mice.
-
Drug Preparation:
-
This compound: Dissolved in a vehicle of 10% DMSO in phosphate-buffered saline (PBS). Administered intraperitoneally (i.p.) at doses of 0.3 or 1 mg/kg.[9]
-
Methamphetamine: Dissolved in 0.9% sterile saline. Administered i.p. at 3 mg/kg.[9]
-
MK-801: Dissolved in 0.9% sterile saline. Administered i.p. at 0.25 mg/kg.[9]
-
-
Experimental Procedure:
-
Habituation: Mice are placed in automated photocell arenas (27x27 cm) for a 30-minute habituation period.
-
Pre-treatment: Mice are removed, injected i.p. with either vehicle or this compound (0.3 or 1 mg/kg), and immediately returned to the arenas for another 30 minutes.
-
Challenge: Mice are removed again and injected i.p. with either saline, methamphetamine (3 mg/kg), or MK-801 (0.25 mg/kg).
-
Data Collection: Mice are returned to the arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for 2 hours.
-
-
Data Analysis: Locomotor activity is analyzed using a repeated-measures analysis of variance (ANOVA) to compare the effects of this compound treatment against the vehicle control in both saline- and stimulant-challenged groups.
Clinical Trial: Seasonal Affective Disorder (SAD)
This protocol is based on a double-blind, placebo-controlled study of single-dose this compound in patients with SAD.[5]
-
Objective: To evaluate the antidepressant effects of a single dose of this compound in untreated, depressed patients with SAD.
-
Study Design: Double-blind, randomized, placebo-controlled crossover.
-
Participants: 16 untreated, depressed patients diagnosed with SAD.
-
Intervention:
-
A single oral dose of this compound (8 mg).
-
A single oral dose of placebo.
-
The two interventions are spaced one week apart.
-
-
Assessment:
-
Depression severity is rated at baseline, and at 3 and 6 days post-intervention using the Structured Interview Guide for the Hamilton Depression Rating Scale-Seasonal Affective Disorder Version (SIGH-SAD).
-
Patient daily self-ratings are also collected.
-
-
Procedure:
-
Baseline Assessment: Patients undergo a baseline depression rating.
-
Randomization: Patients are randomly assigned to receive either this compound or placebo first.
-
First Intervention: The first assigned single dose is administered.
-
Follow-up: Depression ratings are conducted on day 3 and day 6.
-
Washout: A one-week washout period occurs.
-
Crossover Intervention: Patients receive the other intervention (placebo or this compound).
-
Second Follow-up: Depression ratings are again conducted on day 3 and day 6.
-
-
Data Analysis: Data are analyzed using baseline-corrected repeated measures ANOVA to compare the change in depression scores after this compound versus placebo.
Therapeutic Applications and Future Directions
This compound has been primarily utilized for its prolactin-inhibiting properties in the treatment of hyperprolactinemia.[4] Its efficacy in conditions like amenorrhea-galactorrhea is well-documented.[10] Clinical studies have also shown its potential as a rapidly acting antidepressant for seasonal affective disorder.[5]
The exploration of this compound's broader pharmacological profile is ongoing. Its antagonist properties at various serotonin receptors make it a valuable tool for dissecting the role of the serotonergic system in different physiological and pathological states.[1][3] Furthermore, the recent discovery of its antibacterial activity against pathogens like Salmonella Typhimurium and methicillin-resistant Staphylococcus aureus (MRSA) opens up a completely new therapeutic avenue for the ergot alkaloid scaffold.[7][8]
Conclusion
This compound is a pharmacologically complex ergot derivative with a well-established dual role as a serotonin antagonist and dopamine agonist. Its diverse receptor interaction profile has led to its application in endocrinology and psychiatry, and continues to inspire new research into its potential in infectious diseases and other areas. The detailed data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound and related compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Double-blind, placebo-controlled study of single-dose this compound in depressed patients with seasonal affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of this compound Analogues: Revisiting the Ergot Alkaloid Scaffold for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of this compound Analogues: Revisiting the Ergot Alkaloid Scaffold for Antibiotic Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. This compound | Sodium Channel | Dopamine Receptor | TargetMol [targetmol.com]
- 12. This compound |VB20B7 | 5-HT1 receptor Antagonist | Hello Bio [hellobio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacokinetics and bioavailability of this compound in healthy volunteers after single i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Metergoline: A Comprehensive Technical Review for Psychiatric Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metergoline, an ergot derivative, presents a complex and multifaceted pharmacological profile with significant potential for the treatment of various psychiatric disorders. Initially explored for its effects on migraines and hyperprolactinemia, emerging research has highlighted its utility in conditions such as schizophrenia, seasonal affective disorder (SAD), and anxiety. This technical guide provides an in-depth review of this compound's mechanism of action, receptor binding affinity, and the experimental basis for its potential therapeutic applications. Detailed summaries of preclinical and clinical findings are presented, supported by structured data tables and visualizations of key pathways and experimental designs to facilitate further research and development.
Introduction
This compound is a psychoactive compound that functions primarily as a serotonin (5-HT) receptor antagonist and a dopamine receptor agonist.[1][2] Its broad-spectrum activity across multiple neurotransmitter systems makes it a compelling candidate for repurposing in psychiatry. Recent studies, particularly in the realms of schizophrenia and mood disorders, have renewed interest in its therapeutic potential.[3][4] This document synthesizes the current knowledge on this compound to serve as a foundational resource for researchers and drug developers.
Mechanism of Action
This compound's pharmacological effects are attributed to its interactions with a range of serotonin and dopamine receptors. It acts as a potent antagonist at multiple 5-HT receptor subtypes, including 5-HT1, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7.[2][5][6] Concurrently, it exhibits agonist or partial agonist activity at dopamine D2 receptors.[5] This dual action on two of the most critical neurotransmitter systems implicated in psychiatric illness underpins its potential efficacy. The antagonism of 5-HT2A and agonism of D2 receptors, in particular, mirrors the profile of some atypical antipsychotic medications.
Quantitative Data: Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors has been quantified in numerous studies. The following table summarizes key binding affinity data (Ki/pKi) from radioligand binding assays, providing a comparative overview of its receptor interaction profile.
| Receptor Subtype | Test Ligand | Species | Ki (nM) | pKi | Reference |
| Serotonin | |||||
| 5-HT1A | [3H]-8-OH-DPAT | Rat | 6.17 | 8.21 | [7] |
| 5-HT1B | [125I] Cyanopindolol | Rat | 11 | 7.96 | [7] |
| 5-HT2A | [3H] Ketanserin | Human | 0.11 | 9.95 | [7] |
| 5-HT2A | - | Human | - | 8.64 | [3][6] |
| 5-HT2B | [3H] LSD | Human | 0.28 | 9.55 | [7] |
| 5-HT2B | - | Human | - | 8.75 | [3][6] |
| 5-HT2C | - | Human | - | 8.75 | [3][6] |
| 5-HT6 | [3H] Serotonin | Human | 15.1 | 7.82 | [7] |
| 5-HT7 | [3H] Serotonin | Human | 16 | - | [3][6] |
| 5-HT7 | [3H] Serotonin | Human | 6.45 | - | [8] |
| Dopamine | |||||
| D1 | [3H] SCH23390 | Rat | 21.4 | 7.67 | [7] |
| D2 | [3H] Spiperone | Rat | 2.57 | 8.59 | [7] |
| D3 | [3H] Spiperone | Rat | 4.47 | 8.35 | [7] |
| D4 | [3H] Spiperone | Rat | 1.86 | 8.73 | [7] |
| D5 | [3H] SCH23390 | Rat | 79.4 | 7.10 | [7] |
| Adrenergic | |||||
| α1A | Prazosin | Rat | 38.9 | 7.41 | [7] |
| α1B | Prazosin | Rat | 145 | 6.84 | [7] |
| α2A | [3H] Rauwolscine | Rat | 4.47 | 8.35 | [7] |
Experimental Protocols and Findings
Schizophrenia (Preclinical)
A recent study identified this compound as a potential drug for repurposing in schizophrenia through a transcriptomics-based screening approach.[4][9]
Experimental Protocol:
-
Cell Culture and Treatment: Human neuronal (NT2-N) cells were treated with a combination of atypical antipsychotic drugs.
-
Transcriptomics: Differential gene expression was analyzed to identify biological pathways modulated by the drugs.
-
In Silico Screening: The BROAD Institute's Connectivity Map (CMap) was used to find drugs that mimic the gene expression signature of the antipsychotics. This compound was identified as a top candidate.
-
Animal Model Validation: The antipsychotic potential of this compound was tested in a mouse model of psychosis.
-
Subjects: Male C57BL/6J mice.
-
Induction of Hyperactivity: Psychosis-like locomotor hyperactivity was induced by either MK-801 (an NMDA receptor antagonist) or methamphetamine.
-
Treatment: Mice were pre-treated with this compound (0.3 mg/kg or 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Outcome Measure: Locomotor activity (total distance moved) was recorded over 2 hours.
-
Key Findings:
-
This compound dose-dependently reduced locomotor hyperactivity induced by both MK-801 and methamphetamine, suggesting efficacy against positive symptoms of schizophrenia.[9][10]
-
It had no effect on prepulse inhibition deficits, another measure relevant to schizophrenia models.[9]
Seasonal Affective Disorder (SAD)
A clinical trial investigated the antidepressant effects of a single dose of this compound in patients with SAD.[11]
Experimental Protocol:
-
Design: Double-blind, randomized, placebo-controlled crossover study.
-
Participants: 16 untreated, depressed patients diagnosed with SAD.
-
Intervention: Participants received a single oral dose of this compound (8 mg) and a placebo, with a one-week washout period between treatments.
-
Assessments: Depression severity was rated at baseline, and at 3 and 6 days post-intervention using the Structured Interview Guide for the Hamilton Depression Rating Scale-Seasonal Affective Disorder Version (SIGH-SAD).
Key Findings:
-
Compared to placebo, a single dose of this compound significantly reduced the severity of depression (p = 0.001).[5][11]
-
Patient self-ratings indicated the peak antidepressant effect occurred 2 to 4 days after administration.[11]
-
The proposed mechanisms include 5-HT2 receptor downregulation and dopamine agonism.[5][11]
Premenstrual Dysphoric Disorder (PMDD)
To probe the role of serotonin in the efficacy of SSRIs for PMDD, a study used this compound to challenge symptom remission.[2][12]
Experimental Protocol:
-
Design: Double-blind, placebo-controlled crossover study.
-
Participants:
-
Group 1: Patients with PMDD whose symptoms had remitted during treatment with the SSRI fluoxetine.
-
Group 2: Unmedicated healthy comparison women.
-
-
Intervention: Participants received the serotonin receptor antagonist this compound and an active placebo (diphenhydramine).
-
Assessments: Affective and somatic symptoms were monitored to see if this compound administration would induce a relapse.
Key Findings:
-
Patients with PMDD experienced a significant return of their symptoms 24 hours after receiving this compound, but not after the placebo.[2][12]
-
Healthy comparison women experienced no mood changes.[2]
-
These results strongly support that the therapeutic effect of SSRIs in PMDD is mediated through serotonergic pathways.
Anxiety
The role of this compound in anxiety is complex, with some studies suggesting anxiogenic effects, which can be useful for probing the underlying neurobiology of anxiety disorders.
Experimental Protocol:
-
Design: Double-blind, placebo-controlled study.
-
Participants: 36 healthy volunteers divided into three groups.
-
Intervention: A single dose of this compound (12 mg), diazepam (10 mg), or placebo.
-
Procedure: Participants were subjected to a simulated public speaking (SPS) test to induce anxiety.
-
Assessments: Subjective anxiety was measured using the Spielberger State-Trait Anxiety Inventory.
Key Findings:
-
This compound significantly increased state-anxiety scores compared to both placebo and diazepam.[13]
-
This anxiogenic effect suggests that central nervous system 5-HT may play an inhibitory role in subjective anxiety.[13]
Discussion and Future Directions
This compound's unique pharmacological profile as a potent 5-HT antagonist and dopamine agonist makes it a versatile tool for psychiatric research and a promising, if complex, therapeutic candidate.
-
For Schizophrenia: The preclinical data are encouraging, particularly for positive symptoms. Its profile suggests it may function as an atypical antipsychotic. Further studies should investigate its effects on negative and cognitive symptoms and explore its long-term safety profile.
-
For Mood Disorders: The single-dose antidepressant effect in SAD is notable and warrants further investigation into its potential as a rapid-acting antidepressant.[11] The mechanism, possibly involving receptor downregulation, needs to be elucidated.
-
For Probing Neurobiology: As demonstrated in PMDD and anxiety studies, this compound is a valuable pharmacological tool to investigate the role of the serotonergic system in the pathophysiology of psychiatric disorders and the mechanism of action of other drugs like SSRIs.[2][13]
Future research should focus on dose-response relationships in various patient populations, long-term efficacy and safety, and a more detailed characterization of its effects on downstream signaling pathways. The development of more selective analogs could also help to disentangle the contributions of its various receptor interactions to its overall clinical effect.
Conclusion
This compound is a pharmacologically rich compound with demonstrated effects across a spectrum of psychiatric conditions. Its complex receptor binding profile offers multiple avenues for therapeutic intervention. The data presented in this guide, from receptor binding affinities to preclinical and clinical outcomes, underscore the need for continued investigation into this compound and its potential to be repurposed as a novel treatment for psychiatric disorders.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Effects of this compound on symptoms in women with premenstrual dysphoric disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. 15868 [pdspdb.unc.edu]
- 9. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Double-blind, placebo-controlled study of single-dose this compound in depressed patients with seasonal affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Effect of this compound on human anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Metergoline in Regulating Prolactin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metergoline, an ergoline derivative, has demonstrated significant efficacy in the management of hyperprolactinemia. This technical guide provides a comprehensive overview of the pharmacological actions of this compound, with a specific focus on its intricate role in the regulation of prolactin secretion. The document elucidates the dual mechanism of action of this compound, involving both serotonergic antagonism and dopaminergic agonism. Detailed summaries of key clinical trials are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for in-vivo and in-vitro studies and provides visual representations of the key signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, neuropharmacology, and reproductive medicine.
Introduction
Prolactin, a polypeptide hormone synthesized and secreted by lactotroph cells in the anterior pituitary gland, plays a crucial role in a myriad of physiological processes, most notably lactation. The secretion of prolactin is predominantly under inhibitory control by dopamine, a neurotransmitter released from the hypothalamus.[1][2] However, various other neurotransmitters and hormones, including serotonin, can modulate prolactin release.[3] Hyperprolactinemia, a condition characterized by elevated prolactin levels, can lead to significant clinical manifestations such as galactorrhea, amenorrhea, and infertility.[4][5]
This compound is an ergot-derived compound that has been effectively utilized in the treatment of hyperprolactinemic states.[4][5][6][7] Its therapeutic effect stems from its unique pharmacological profile, acting as both a serotonin receptor antagonist and a dopamine receptor agonist.[8][9][10] This dual action allows this compound to effectively lower prolactin levels and restore normal gonadal function.[7]
Mechanism of Action
This compound's primary mechanism in reducing prolactin secretion involves its interaction with both the serotonergic and dopaminergic systems that regulate pituitary lactotroph function.
Serotonin Receptor Antagonism
Serotonin (5-HT) is known to stimulate prolactin release, although the exact pathways are complex and appear to be indirect.[3] this compound acts as an antagonist at various serotonin receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C receptors.[11][12] By blocking these receptors, particularly within the hypothalamus, this compound inhibits the stimulatory effect of serotonin on prolactin secretion.[13] The antagonistic action on serotonin receptors is a key component of its prolactin-lowering effect.[11]
Dopamine Receptor Agonism
Dopamine is the principal physiological inhibitor of prolactin secretion.[2] It is released from tuberoinfundibular dopamine (TIDA) neurons in the hypothalamus and acts on D2 dopamine receptors on the surface of lactotroph cells.[1] Activation of these D2 receptors leads to the inhibition of prolactin synthesis and release.[2][14] this compound functions as a dopamine receptor agonist, directly stimulating these D2 receptors on pituitary lactotrophs, thereby mimicking the natural inhibitory action of dopamine.[8][9][10] Studies in rats with hypothalamic lesions have confirmed that this compound can directly act on the pituitary to inhibit prolactin secretion through the activation of dopamine receptors.[15]
The following diagram illustrates the dual mechanism of action of this compound on prolactin regulation.
Quantitative Data from Clinical Trials
Numerous clinical studies have evaluated the efficacy of this compound in treating hyperprolactinemia. The following tables summarize the key quantitative data from these trials.
Table 1: Efficacy of this compound in Hyperprolactinemic Amenorrhea and Anovulation
| Study | Number of Patients | Dosage | Duration | Baseline Prolactin (ng/mL) | Post-treatment Prolactin (ng/mL) | Clinical Outcomes |
| Crosignani et al. (1978)[4] | 84 | 12 mg/day | 90 days | 25 - 253 | Normalized (<20 ng/mL) in 46 cases; significantly reduced in others. | Amenorrhea: Menses restored in 94%, Ovulation in 82%. Anovulation: Ovulation restored in 13/14 patients. Galactorrhea: Disappeared in 40/50 patients. 14 pregnancies occurred. |
| Bohnet et al. (1986)[5] | 42 | 4 - 24 mg/day | 1-8 months | Functional: 91.2; Pituitary Tumor: 256.9 | Functional: 39.5; Pituitary Tumor: 82.9 (within 4 weeks) | Restoration of menstruation in 37 patients; 28 ovulated, and 8 became pregnant. More effective in functional hyperprolactinemia. |
| Ferrari et al. (1978)[16] | 14 | 4 mg (single dose) | - | Not specified | Significant decrease at 120-240 min; >50% reduction in 10/14 patients. | Acute lowering of serum prolactin levels. |
| Crosignani et al. (1982)[7] | 191 | Not specified | 2-48 months | Not specified | Highly effective in lowering prolactin levels. | Restoration of gonadal function in the majority of patients. |
Table 2: Comparative and Long-Term Studies of this compound
| Study | Comparison Drugs | Number of Patients | Dosage | Duration | Key Findings |
| Pontiroli et al. (1981)[6] | Bromocriptine | 59 | 4-12 mg/day | 90 days | Superimposable success rate with bromocriptine in terms of disappearance of galactorrhea, return of menses, normalization of prolactin, and induction of ovulation. Similar number of pregnancies (7 vs. 9). |
| Holtkamp et al. (2020)[13] | Bromocriptine | 34 (breast cancer) | 12 mg/day | 30 days | Effective in suppressing prolactin. |
| Delitala et al. (1983)[17] | - (long-term) | 40 | 8-12 mg/day | Up to 5 years | Well-tolerated for long-term treatment. Side effects were generally mild and transient. No significant alterations in laboratory parameters or ECG. |
| Holtkamp & Nagel (1986)[18] | - (breast cancer) | 16 | 12 mg/day | 30 days | Highly effective in lowering prolactin levels (from 1076 +/- 171 to 249 +/- 46 mU/l). Mild side effects. |
Experimental Protocols
Human Clinical Trial Protocol: Hyperprolactinemic Amenorrhea
This protocol is a generalized representation based on the methodologies of several cited studies.[4][5]
Methodology Details:
-
Patient Population: Women with hyperprolactinemic amenorrhea, with or without galactorrhea. Prolactin levels are confirmed to be elevated on at least two separate occasions. Pituitary imaging (e.g., MRI) is often performed to rule out or characterize pituitary adenomas.[4][5]
-
Drug Administration: this compound is administered orally in divided doses, typically starting with a lower dose and titrating up to the target dose (e.g., 12 mg/day) to improve tolerability.[4][18]
-
Hormone Assays: Serum prolactin levels are measured by radioimmunoassay (RIA). Other hormones such as LH, FSH, and progesterone may also be monitored to assess ovulation.[19]
-
Clinical Assessment: Restoration of regular menstrual cycles and cessation of galactorrhea are key clinical endpoints. Ovulation can be confirmed by measuring serum progesterone levels during the luteal phase or by ultrasound.[4][6]
Animal Experimental Protocol: In-vivo Prolactin Inhibition in Rats
This protocol is based on studies investigating the mechanism of this compound in animal models.[15][20]
References
- 1. Dopamine agonists for idiopathic hyperprolactinaemia and prolactinoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the management of hyperprolactinemic amenorrhea and anovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of hyperprolactinemic amenorrhea with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. Treatment of hyperprolactinemic states with different drugs: a study with bromocriptine, this compound, and lisuride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Dopamine Inhibits Basal Prolactin Release in Pituitary Lactotrophs through Pertussis Toxin-Sensitive and -Insensitive Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the mode of the prolactin release-inhibiting action of the serotonin receptor blockers this compound, methysergide, and cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of prolactin release by serotonin antagonists in hyperprolactinemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment of hyperprolactinaemia with this compound for periods up to 5 years: clinical and biological tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [this compound in hyperprolactinemic breast cancer: a phase II study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on prolactin, follicle stimulating hormone, luteinizing hormone and thyroid stimulating hormone response to TRH and LHRH in normal men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. periodicos.capes.gov.br [periodicos.capes.gov.br]
Methodological & Application
Application Notes and Protocols for In Vivo Studies: Metergoline Dissolution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metergoline is an ergoline derivative that acts as an antagonist at various serotonin (5-HT) and dopamine receptors. It is a valuable tool in neuroscience research for investigating the roles of these neurotransmitter systems in various physiological and pathological processes. Due to its hydrophobic nature, this compound is practically insoluble in water, necessitating the use of organic solvents for in vivo administration. Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve this compound for parenteral injections in animal studies. This document provides a detailed protocol for the preparation of this compound solutions in DMSO for in vivo research, along with important considerations for vehicle composition, stability, and administration.
Data Presentation
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source(s) |
| This compound Solubility in DMSO | 25 mg/mL | [1] |
| Recommended Stock Solution Concentration in DMSO | 20.8 mg/mL | [2] |
| Vehicle Composition Examples for In Vivo Injection | 1. 10% DMSO, 90% Saline2. 10% DMSO, 90% Corn Oil3. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Achievable this compound Concentration in Vehicle | ≥ 2.08 mg/mL | [2] |
| Recommended Final DMSO Concentration for Injection | <10%, ideally <1% (v/v) | [3][4] |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month-80°C for up to 6 months | [2][5] |
Note: While stock solutions can be stored as indicated, some sources suggest that solutions are unstable and should be prepared fresh.[6] It is recommended to minimize storage duration and validate the stability for long-term studies. Avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
This section outlines the detailed methodology for preparing a this compound solution for in vivo administration.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile vehicle components (e.g., saline, corn oil, PEG300, Tween-80)
-
Sterile vials (glass is recommended)
-
Sterile syringes and filters (0.22 µm)
-
Vortex mixer
-
Sonicator (water bath)
-
Warming device (e.g., water bath or incubator set to 37°C)
Protocol for Preparation of this compound Injection Solution
1. Preparation of this compound Stock Solution in DMSO (e.g., 20.8 mg/mL)
a. In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it into a sterile glass vial.
b. Calculate the required volume of sterile DMSO to achieve the target concentration (e.g., for 20.8 mg of this compound, add 1 mL of DMSO).
c. Add the sterile DMSO to the vial containing the this compound powder.
d. Tightly cap the vial and vortex thoroughly for 1-2 minutes.
e. To aid dissolution, warm the solution to 37°C for 10-15 minutes and/or sonicate in a water bath for 15-30 minutes.[1][7] Visually inspect the solution to ensure complete dissolution.
f. This stock solution can be used immediately to prepare the final injection solution or aliquoted and stored at -20°C or -80°C for future use.
2. Preparation of the Final Injection Vehicle
a. Based on the desired final concentration of this compound and the chosen vehicle, calculate the volume of the stock solution and the vehicle components required.
Example Calculation for a 1 mg/kg dose in a 20g mouse with an injection volume of 100 µL (final this compound concentration of 0.2 mg/mL):
-
Required this compound per mouse: 1 mg/kg * 0.02 kg = 0.02 mg
-
Required volume of 20.8 mg/mL stock solution: 0.02 mg / 20.8 mg/mL = 0.00096 mL or 0.96 µL
-
To prepare a 1 mL final injection solution (enough for multiple animals):
-
Total this compound needed: 0.2 mg
-
Volume of 20.8 mg/mL stock solution: 0.2 mg / 20.8 mg/mL = 0.0096 mL or 9.6 µL
-
This would be a 0.96% DMSO final concentration if diluted in 990.4 µL of vehicle.
-
For easier pipetting and to achieve a standard 10% DMSO vehicle, one could dilute the stock solution further. For instance, take 100 µL of the 20.8 mg/mL stock and add it to 900 µL of the chosen vehicle (e.g., saline or corn oil) to get a final this compound concentration of 2.08 mg/mL and a DMSO concentration of 10%.[2] This solution can then be administered at the appropriate volume to achieve the desired dose.
-
b. In a sterile tube, combine the required volumes of the vehicle components (e.g., for a 10% DMSO in saline vehicle, mix 1 part DMSO stock with 9 parts sterile saline).
3. Preparation of the Final this compound Injection Solution
a. While gently vortexing the prepared vehicle, slowly add the calculated volume of the this compound stock solution. This helps to prevent precipitation of the compound.
b. Continue to vortex for another 1-2 minutes to ensure a homogenous solution.
c. If any precipitation is observed, gentle warming (37°C) and sonication can be used to redissolve the compound.
d. It is recommended to sterile-filter the final solution using a 0.22 µm syringe filter before administration, especially for intravenous injections.
e. The final solution should be prepared fresh before each experiment. If storage is necessary, it should be for a minimal duration and protected from light.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Synthesis and application of [11C]Metergoline for PET imaging studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of [11C]Metergoline, a radiotracer for Positron Emission Tomography (PET) imaging of serotonin receptors (5HTR). The following sections detail the necessary protocols for its synthesis, quality control, and use in preclinical PET imaging studies, along with key quantitative data and visualizations of relevant biological pathways.
Introduction
This compound is an ergot-derived antagonist with high affinity for various serotonin receptor subtypes. Radiolabeled with carbon-11, [11C]this compound allows for the in vivo visualization and quantification of these receptors using PET, a non-invasive imaging technique. This provides a valuable tool for neuroscience research and drug development, enabling the study of the serotonergic system's role in various physiological and pathological processes. However, it is important to note that while [11C]this compound shows good brain penetration, it also exhibits a degree of non-specific binding, which should be considered when interpreting imaging data.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the production and preclinical application of [11C]this compound.
Table 1: Radiosynthesis and Quality Control of [11C]this compound
| Parameter | Value | Reference |
| Radiochemical Yield | ~35% (decay corrected to End of Bombardment) | [1] |
| Molar Activity | >3 Ci/μmol | [1] |
| Specific Activity | 3.2–5.1 Ci/μmol (at End of Bombardment) | [1] |
| Radiosynthesis Time | Approximately 45 minutes | [1] |
| Radiochemical Purity | >95% | [1] |
| Lipophilicity (LogD) | 3.30 ± 0.32 | [1] |
| Plasma Protein Binding | >99% | [1] |
Table 2: In Vivo Biodistribution of [11C]this compound in Non-Human Primates
| Organ/Region | Uptake (%ID/cc) | Time Point | Reference |
| Brain (Average) | 0.01 | 2–10 min | [1] |
| Gallbladder | 0.3–0.5 | Peak Accumulation | [1][2] |
| Heart Wall | Uptake observed (non-specific) | - | [2] |
Experimental Protocols
Synthesis of [11C]this compound
The radiosynthesis of [11C]this compound is achieved through the DBU-mediated direct fixation of [11C]CO2.[1]
Workflow for [11C]this compound Synthesis
Caption: Workflow for the synthesis of [11C]this compound.
Protocol:
-
Precursor Synthesis: The amine precursor is synthesized from this compound via hydrogenolysis using palladium on activated charcoal (Pd/C) and hydrogen gas.[1]
-
Radiolabeling Reaction:
-
In a reaction vessel, combine the amine precursor (1 mg in 100 µL DMF), a solution of DBU (100 µL of 300 mM in DMF), and benzyl chloride (100 µL of 300 mM in DMF).[1]
-
Sparge the solution with helium for 15 minutes.[1]
-
Introduce cyclotron-produced [11C]CO2 into the reaction vessel.
-
Heat the sealed vessel at 75°C for 7.5 minutes.[1]
-
Quench the reaction and remove unreacted [11C]CO2 by adding trifluoroacetic acid and sparging with helium.[1]
-
-
Purification:
-
Dilute the reaction mixture with water.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).[1]
-
-
Formulation:
-
Collect the HPLC fraction containing [11C]this compound.
-
Remove the solvent via evaporation.
-
Reconstitute the final product in sterile saline for injection.[1]
-
Quality Control
Protocol:
-
Radiochemical Purity and Identity:
-
Analytical HPLC: Perform on a C18 column with a suitable mobile phase to determine radiochemical purity and confirm the identity by co-elution with a non-radioactive this compound standard.[1]
-
Radio-Thin Layer Chromatography (Radio-TLC): Use an appropriate solvent system to confirm radiochemical purity.[1]
-
-
Molar Activity: Determine the molar activity by quantifying the amount of radioactivity and the total mass of this compound in the final product.
PET Imaging Protocol (Non-Human Primates)
Protocol:
-
Animal Preparation: Anesthetize the subject (e.g., baboon) and maintain anesthesia throughout the imaging session.
-
Radiotracer Administration: Administer a bolus intravenous injection of [11C]this compound.
-
PET Data Acquisition:
-
Acquire dynamic PET scans for a duration of 90-120 minutes.
-
Perform transmission scans for attenuation correction.
-
-
Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of parent [11C]this compound and its radiometabolites in plasma. This is crucial for generating a metabolite-corrected plasma input function.
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the images corresponding to various brain structures.
-
Generate time-activity curves (TACs) for each ROI.
-
-
Kinetic Modeling:
-
Use the TACs and the metabolite-corrected plasma input function to perform kinetic modeling.
-
Logan graphical analysis is a suitable method to estimate the total distribution volume (VT), which is an indicator of receptor density.[1]
-
-
Blocking Studies (for assessing specific binding):
-
To differentiate specific from non-specific binding, perform a separate PET scan after pre-treatment with a non-radioactive serotonin receptor antagonist (e.g., this compound or altanserin).[1]
-
A reduction in [11C]this compound binding after the blocking agent administration indicates specific binding to serotonin receptors.
-
Signaling Pathways
This compound is a non-selective serotonin receptor antagonist, with high affinity for 5-HT1 and 5-HT2 receptor families. The signaling pathways for two major subtypes, 5-HT1A and 5-HT2A, are depicted below.
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade.
References
Application Notes and Protocols for the Preparation of Stable Metergoline Stock Solutions for Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metergoline is a versatile pharmacological tool, acting as an antagonist at various serotonin (5-HT) and dopamine receptors.[1][2] Its application in electrophysiological studies is crucial for dissecting the roles of these neurotransmitter systems in neuronal function. However, a significant challenge in working with this compound is the inherent instability of its solutions, which can lead to a loss of efficacy and variability in experimental results.[1][3] This document provides detailed application notes and protocols for the preparation and handling of this compound stock solutions to ensure stability and reproducibility in electrophysiology experiments.
Data Presentation: Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its effective use. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉N₃O₂ | Sigma-Aldrich |
| Molecular Weight | 403.5 g/mol | Sigma-Aldrich |
| CAS Number | 17692-51-2 | Sigma-Aldrich |
| Melting Point | 146-149 °C | Sigma-Aldrich |
| Solubility | ||
| Water | Practically insoluble | Sigma-Aldrich |
| Chloroform | 50 mg/mL | Sigma-Aldrich |
| Pyridine | Very soluble | Sigma-Aldrich |
| Alcohol (Ethanol) | Soluble | Sigma-Aldrich |
| Acetone | Soluble | Sigma-Aldrich |
| DMSO | Soluble, used for stock solutions | ResearchGate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is recommended for achieving a higher concentration stock solution with relatively better stability for short- to medium-term storage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM to 250 mM). It is advisable to start with a small volume of DMSO, vortex to dissolve, and then add the remaining volume.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to light and air.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Note on Final DMSO Concentration: When preparing the working solution, ensure the final concentration of DMSO in the electrophysiology bath solution is minimal (ideally ≤ 0.1%, and as low as < 0.01% has been recommended) to avoid solvent effects on neuronal activity.[3]
Protocol 2: Preparation of this compound Stock Solution in Ethanol
While less stable than DMSO stocks, ethanol can be a suitable solvent if DMSO is to be avoided. Fresh preparation is highly recommended.
Materials:
-
This compound powder
-
Ethanol (molecular biology grade, absolute), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of absolute ethanol to reach the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the mixture until the powder is fully dissolved.
-
Aliquoting and Storage: If not for immediate use, aliquot into single-use, light-protected tubes and store at -20°C.[3] It is strongly advised to prepare fresh solutions for each experiment due to observed loss of efficacy over time with this storage method.[3]
Factors Affecting this compound Solution Stability
Several factors can contribute to the degradation of this compound in solution. Understanding and mitigating these is key to reproducible experiments.
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Potential for photodegradation. | Store solutions in amber or foil-wrapped tubes. Minimize exposure to ambient light during preparation and use. |
| Temperature | Higher temperatures generally accelerate degradation.[4][5][6] | Store stock solutions at -20°C or -80°C. Thaw on ice and keep the working solution cool. |
| pH | The stability of many compounds is pH-dependent.[4][6][7] While specific data for this compound is limited, extreme pH values should be avoided. | Prepare stock solutions in a neutral, anhydrous solvent. The pH of the final working solution will be determined by the buffered artificial cerebrospinal fluid (aCSF). |
| Oxidation | This compound, like other ergot derivatives, may be susceptible to oxidation. | Use anhydrous solvents to minimize water content. Aliquoting reduces headspace and repeated exposure to air. |
| Freeze-Thaw Cycles | Repeated cycling can lead to degradation and precipitation. | Prepare small, single-use aliquots of the stock solution. |
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's antagonism of serotonin and dopamine receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature and light intensity effects on photodegradation of high-density polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metergoline-Induced Locomotor Activity Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metergoline is an ergot-derived compound with a complex pharmacological profile, acting as both a serotonin (5-HT) receptor antagonist and a dopamine receptor agonist.[1][2] This dual mechanism of action makes it a valuable tool for investigating the roles of serotonergic and dopaminergic systems in regulating behavior, including locomotor activity. These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the effects of this compound on locomotor activity in rodents, with a focus on the open field test.
Mechanism of Action of this compound
This compound's primary mechanism involves the antagonism of various serotonin receptor subtypes, including 5-HT1, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.[2][3][4][5] By blocking these receptors, this compound inhibits the effects of serotonin, a neurotransmitter known to modulate mood, appetite, and movement. Concurrently, this compound exhibits partial agonist activity at dopamine D2 receptors, which can enhance dopaminergic signaling.[3] The interplay between these two neurotransmitter systems is critical in the overall effect of this compound on locomotor activity.
Caption: this compound's dual action on serotonergic and dopaminergic pathways.
Experimental Protocol: this compound-Induced Locomotor Activity in an Open Field Test
This protocol details the procedure for assessing locomotor activity in rodents following the administration of this compound. The open field test is a common method for evaluating general locomotor activity and anxiety-like behavior.[6][7]
Materials and Equipment
-
Test Animals: Mice or rats (specify strain, age, and sex).
-
This compound: (Sigma-Aldrich or other reputable supplier).
-
Vehicle: 10% DMSO in PBS or as recommended by the supplier.[8]
-
Open Field Arena: A square or circular arena with high walls to prevent escape (e.g., 40x40 cm for mice, 60x60 cm for rats).[7] The floor may be divided into a grid for manual scoring.
-
Video Recording and Tracking System: A camera mounted above the arena and software for automated tracking of animal movement (e.g., ANY-maze, EthoVision XT).[9]
-
Cleaning Solution: 70% ethanol or other suitable disinfectant.[6]
-
Standard laboratory equipment: Pipettes, tubes, syringes, needles, beakers, and a vortex mixer.
Animal Handling and Acclimation
-
House animals under standard conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Handle the animals for several days prior to testing to reduce stress.
-
On the day of the experiment, transport the animals to the testing room at least 30-60 minutes before the start of the procedure to allow for acclimation to the new environment.[10]
Drug Preparation and Administration
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Further dilute the stock solution to the desired final concentrations for injection.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). The volume should be consistent across all animals (e.g., 10 ml/kg for i.p. injection in mice).
-
The timing of administration should be consistent, typically 30 minutes before placing the animal in the open field arena.[11]
Experimental Procedure
Caption: Workflow for the this compound open field test.
-
Acclimation: Allow the animal to acclimate to the testing room for 30-60 minutes.
-
Drug Administration: Administer the pre-determined dose of this compound or vehicle.
-
Pre-Test Interval: Return the animal to its home cage for the drug absorption period (e.g., 30 minutes).
-
Testing: Gently place the animal in the center of the open field arena and start the video recording.[9]
-
Duration: Allow the animal to explore the arena for a set period, typically ranging from 5 to 30 minutes.[6][12]
-
Post-Test: At the end of the session, return the animal to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between trials to remove any olfactory cues.[6]
Data Collection and Analysis
The following parameters are commonly measured in the open field test:
-
Horizontal Locomotor Activity:
-
Total distance traveled (cm)
-
Time spent mobile (s)
-
Average speed (cm/s)
-
-
Exploratory and Anxiety-related Behavior:
-
Time spent in the center zone vs. periphery (s)
-
Number of entries into the center zone
-
Latency to enter the center zone (s)
-
-
Vertical Activity (Rearing):
-
Number of rearing events
-
Duration of rearing (s)
-
Data should be analyzed using appropriate statistical methods, such as ANOVA or t-tests, to compare the effects of different doses of this compound with the vehicle control group. Data can be presented as mean ± SEM.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Summary of this compound Effects on Locomotor Activity from Literature
| Species | Dose (mg/kg, i.p.) | Experimental Condition | Key Findings on Locomotor Activity | Reference |
| Rat | 2.5, 5.0 | Novel open field | Decreased activity | [11] |
| Rat | 2.5, 5.0 | Familiar open field | No significant effect | [11] |
| Mouse | 0.3, 1.0 | Baseline | No significant effect | [8] |
| Mouse | 0.3, 1.0 | MK-801-induced hyperactivity | Significantly reduced hyperactivity | [8] |
Data Visualization:
Results are typically visualized using bar graphs for overall activity measures (e.g., total distance traveled) and line graphs to show activity over time in bins (e.g., 5-minute intervals).
Conclusion
The experimental design for testing the effects of this compound on locomotor activity requires careful consideration of the animal model, the novelty of the testing environment, and the baseline level of activity.[11] Due to its dual action on serotonin and dopamine systems, the effects of this compound can be complex. The provided protocol for the open field test offers a standardized method to assess these effects. Accurate data collection and clear presentation are crucial for the interpretation of the results and for advancing our understanding of the neurobiological basis of locomotion.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open field test for mice [protocols.io]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. Effects of this compound and quipazine on locomotor activity of rats in novel and familiar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
Application Notes: Metergoline in the Study of Serotonergic Modulation of Behavior
Introduction
Metergoline is a versatile pharmacological tool employed by researchers to investigate the intricate role of the serotonergic system in regulating a wide array of behaviors.[1][2] An ergot derivative, this compound functions primarily as an antagonist at various serotonin (5-HT) receptor subtypes, although it also exhibits activity at dopamine receptors.[3][4][5] This complex pharmacological profile allows for the dissection of serotonergic and, to some extent, dopaminergic influences on physiological and behavioral processes. These notes provide an overview of this compound's mechanism of action and its applications in behavioral neuroscience.
Mechanism of Action
This compound's primary mechanism of action is the blockade of serotonin receptors.[4] It displays high affinity for several 5-HT receptor subtypes, acting as a potent antagonist.[6] Specifically, it is a known antagonist of 5-HT1 and 5-HT2 receptor subtypes.[4] Its antagonistic properties extend to 5-HT2A, 5-HT2B, and 5-HT2C receptors.[6] Furthermore, this compound is a high-affinity ligand for the h5-HT7 receptor.[6] In addition to its effects on the serotonergic system, this compound also demonstrates partial agonist activity at dopamine D2 receptors.[4][5] This dual action on both serotonin and dopamine systems is a critical consideration in experimental design and data interpretation.[7] The drug can be administered through various routes, including orally and parenterally (intramuscularly or intravenously).[1]
Applications in Behavioral Research
The broad-spectrum serotonergic antagonism of this compound has made it a valuable tool in a variety of behavioral paradigms:
-
Feeding Behavior: The serotonergic system is a key regulator of appetite and food intake.[8] this compound has been used to probe this relationship, with studies showing that its administration can increase food intake.[9] Specifically, it has been shown to selectively increase carbohydrate consumption by increasing meal size.[8] This suggests an inhibitory role for serotonin in the termination of carbohydrate-rich meals.[8]
-
Anxiety and Depression: The role of serotonin in anxiety is complex, and this compound has been used to explore this.[10][11] Studies in healthy human volunteers have shown that this compound can increase state anxiety scores, suggesting an inhibitory role for serotonin in anxiety.[10] In some models, this compound has been shown to enhance CO2-induced anxiety.[11][12][13] Its potential applications also extend to conditions like seasonal affective disorder.[3][14]
-
Psychosis-like Behaviors: In animal models of schizophrenia, this compound has been shown to reduce locomotor hyperactivity induced by agents like MK-801 or methamphetamine, suggesting potential antipsychotic properties.[14]
-
Obsessive-Compulsive Disorder (OCD): In patients with OCD, pretreatment with this compound has been found to block the anxiety and OCD symptom exacerbation induced by the pharmacological probe m-chlorophenylpiperazine (m-CPP).[15] This provides evidence for the serotonergic mediation of m-CPP's effects in OCD.[15]
-
Sexual Behavior: The serotonergic system is known to have an inhibitory role in male sexual function.[16] While this compound has been investigated for its potential to improve sexual activity by blocking this inhibition, studies in sexually impotent men have not shown significant improvements.[16]
-
Suckling Behavior: In neonatal and infant rat pups, the serotonergic system plays a role in suckling behavior. This compound has been shown to inhibit suckling in very young pups.[17]
-
Pain Perception: The descending 5-HT pathways are involved in the modulation of pain. Intrathecal administration of this compound has been shown to reduce response latencies in pain tests, suggesting that these pathways tonically inhibit pain sensitivity.[18]
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT2A | 8.64 | - |
| 5-HT2B | 8.75 | - |
| 5-HT2C | 8.75 | - |
| h5-HT7 | - | 16 |
Data sourced from MedChemExpress.[6]
Table 2: Effects of this compound on Feeding Behavior in Rats
| Treatment | Duration | Food Intake ( g/100g BW) | Body Weight Change (g) |
| Vehicle | 7 days | 30.83 ± 0.71 | -0.7 ± 1.2 |
| This compound | 7 days | 36.27 ± 0.85 | 9.0 ± 2.1 |
| Vehicle | 28 days | 31.23 ± 0.22 | 0.3 ± 2.2 |
| This compound | 28 days | 36.83 ± 0.33 | 13.0 ± 2.3 |
| Vehicle | 84 days | 33.02 ± 0.59 | 25.7 ± 10.2 |
| This compound | 84 days | 35.07 ± 0.48 | 49.5 ± 7.2 |
Data from a study on gastrectomized rats.[9]
Table 3: Effects of this compound on Anxiety in Humans
| Condition | Anxiety Score Change |
| Placebo + Air Inhalation | < 0.5 |
| This compound + Air Inhalation | < 0.5 |
| Placebo + CO2 Inhalation | + 2.2 |
| This compound + CO2 Inhalation | + 5.1 |
Anxiety scores were measured using the National Institute of Mental Health self-rating anxiety subscale.[12]
Experimental Protocols
Protocol 1: Investigation of this compound's Effects on Feeding Behavior in Rats
This protocol is based on studies examining the role of serotonin in macronutrient selection.[8]
-
Animals: Adult male Sprague-Dawley rats, individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
-
Diet: Provide ad libitum access to water and three separate macronutrient diets: protein (casein), carbohydrate (dextrin), and fat (vegetable shortening).
-
Habituation: Allow rats to acclimate to the housing conditions and specialized diets for at least one week.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or a small amount of DMSO in saline).
-
Administer this compound intraperitoneally (i.p.) at a dose of 1 mg/kg.[19]
-
The control group receives an equivalent volume of the vehicle.
-
-
Behavioral Monitoring:
-
Use a computer-automated data acquisition system to continuously monitor food intake from each of the three macronutrient sources for 24 hours post-injection.[8]
-
Analyze the data for total food intake, meal patterns (meal size, duration, and frequency), and macronutrient preference.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA or t-tests) to compare the effects of this compound and vehicle on the measured parameters.
Protocol 2: Assessment of this compound's Anxiogenic Effects in Humans
This protocol is adapted from studies investigating the role of serotonin in CO2-induced anxiety.[11][12]
-
Participants: Recruit healthy adult volunteers with no history of psychiatric or significant medical conditions. All participants should provide informed consent.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design. Each participant will complete two experimental sessions, separated by at least one week.
-
Drug Administration:
-
In one session, administer a single oral dose of this compound (e.g., 4 mg).[13]
-
In the other session, administer a matching placebo.
-
-
Anxiety Induction:
-
Behavioral and Physiological Measures:
-
Data Analysis: Use repeated measures ANOVA to analyze the effects of drug (this compound vs. placebo) and gas (CO2 vs. air) on anxiety scores and physiological measures.
Visualizations
Caption: this compound's mechanism of action on serotonergic and dopaminergic pathways.
Caption: A typical workflow for a behavioral experiment using this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effects of serotonin and the serotonin blocker this compound on meal patterns and macronutrient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin receptor blockade increases food intake and body weight after total gastrectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on human anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of CO2-induced anxiety in healthy volunteers with the serotonin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Influence of the serotonin antagonist, this compound, on the anxiogenic effects of carbon dioxide, and on heart rate and neuroendocrine measures, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound blocks the behavioral and neuroendocrine effects of orally administered m-chlorophenylpiperazine in patients with obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. effects-of-serotonin-antagonists-in-sexually-impotent-men - Ask this paper | Bohrium [bohrium.com]
- 17. Effects of serotonergic and cholinergic antagonists on suckling behavior of neonatal, infant, and weanling rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound elevates or reduces nociceptive thresholds in mice depending on test method and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound antagonizes fluoxetine-induced suppression of food intake but not changes in the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting metergoline solubility and precipitation issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with metergoline solubility and precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the physicochemical properties of this compound is crucial for successful experimental design. This compound is an ergot-derived compound with a molecular weight of 403.52 g/mol .[1] It is a weakly basic compound with a strongest basic pKa of 8.22.[2] This means its solubility is highly dependent on the pH of the solution.
Q2: In which solvents is this compound soluble?
This compound is practically insoluble in water.[3] It exhibits good solubility in several organic solvents, which are often used to prepare stock solutions.
| Solvent | Solubility |
| DMSO | Up to 100 mM[4][5] |
| Ethanol | Up to 50 mM[4] |
| Chloroform | 50 mg/mL[3] |
| Pyridine | Very soluble[3] |
| Acetone | Soluble[3] |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. For example, a 100 mM stock solution can be prepared in DMSO.[4][5]
Troubleshooting Guides
Issue 1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Cause: This is a common issue due to the poor aqueous solubility of this compound, especially at neutral or alkaline pH. This compound is a weak base with a pKa of 8.22.[2] In solutions with a pH above its pKa, it will be predominantly in its uncharged, less soluble form. Buffers like PBS (typically pH 7.4) and cell culture media (pH 7.2-7.4) will cause the uncharged form to precipitate out of the solution when the organic solvent concentration is no longer high enough to keep it dissolved.
Solutions:
-
pH Adjustment: Lowering the pH of the aqueous buffer to below the pKa of this compound (ideally pH < 6) will increase the proportion of the protonated, more water-soluble form of the drug. You can use a small amount of dilute HCl to adjust the pH. However, always consider the pH compatibility of your experimental system (e.g., cells, proteins).
-
Use of Co-solvents: For in vivo studies, formulations often include co-solvents to improve solubility. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[6] For in vitro assays, the tolerance of your system to these co-solvents must be determined.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[6]
-
Work at Lower Concentrations: If possible, work with final this compound concentrations that are below its solubility limit in the final aqueous buffer.
Issue 2: I observe a precipitate in my this compound solution even before diluting it into my experimental buffer.
Cause:
-
Improper Storage: this compound solutions, especially in some organic solvents, may not be stable over long periods, even at low temperatures. It is often recommended to prepare fresh solutions or store them at -20°C or -80°C for limited periods (e.g., up to one month).[7]
-
Temperature Effects: The solubility of this compound can be temperature-dependent. If a stock solution prepared at room temperature is stored at 4°C or -20°C, the compound may precipitate out.
Solutions:
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Always check the manufacturer's recommendations for storage.
-
Warm Before Use: Before use, allow the stock solution to warm to room temperature and vortex or sonicate gently to ensure any precipitate has redissolved.[7]
-
Fresh Preparation: Whenever possible, prepare fresh solutions on the day of the experiment.[7]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 24.78 µL of DMSO per 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into Aqueous Buffer (Example for a cell-based assay)
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer (e.g., cell culture medium) to 37°C.
-
Perform serial dilutions of the this compound stock solution in the pre-warmed aqueous buffer to reach the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If a slight precipitate is observed, gentle sonication may be attempted. If the precipitate persists, the concentration may be too high for the chosen buffer system.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, 5-HT receptor antagonist (CAS 17692-51-2) | Abcam [abcam.com]
- 5. This compound (CAS 17692-51-2): R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound |VB20B7 | 5-HT1 receptor Antagonist | Hello Bio [hellobio.com]
Technical Support Center: Optimizing Metergoline Concentration for Neuronal Cell Culture Experiments
Welcome to the technical support center for optimizing metergoline concentration in your neuronal cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered when working with this broad-spectrum serotonin and dopamine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
This compound is a synthetic ergoline derivative that acts as an antagonist at multiple serotonin (5-HT) and dopamine receptors.[1] Its primary mechanism involves blocking the signaling of these receptors, which are crucial for various neuronal functions, including neurotransmission, mood regulation, and appetite.[2] this compound exhibits high affinity for 5-HT1, 5-HT2, and 5-HT7 receptor subtypes, and also interacts with dopamine D2-like receptors.[1]
Q2: Which neuronal cell lines are suitable for experiments with this compound?
The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for neurotoxicology and drug screening studies.[3][4] These cells can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers, making them suitable for investigating the effects of compounds like this compound on neuronal function. Primary neuronal cultures are also an excellent, though more complex, option for studying this compound's effects in a system that more closely resembles the in vivo environment.
Q3: What is a recommended starting concentration range for this compound in neuronal cell culture?
A definitive optimal concentration is cell-type and assay-dependent. However, based on its receptor binding affinities (see Table 1), a starting range of 10 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store a this compound stock solution?
This compound can be dissolved in dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. To minimize the potential for solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.1%. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles. Ergot alkaloids can be sensitive to light, so it is advisable to protect the stock solution from light.[5]
Data Presentation: this compound Receptor Binding Affinities
The following table summarizes the binding affinities of this compound for various serotonin and dopamine receptors. This data can help in selecting an appropriate concentration range for your experiments, targeting specific receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Inhibition Constant (Ki) | Reference |
| 5-HT2A | 8.64 | [1] | |
| 5-HT2B | 8.75 | [1] | |
| 5-HT2C | 8.75 | [1] | |
| h5-HT7 | 16 nM | [1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration Using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for your specific neuronal cell model and experimental endpoint.
Materials:
-
Neuronal cells (e.g., differentiated SH-SY5Y cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring neuronal activity, gene expression, or protein levels)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed your neuronal cells in a 96-well plate at a density appropriate for your assay and allow them to adhere and differentiate as required.
-
Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay Performance: After the incubation period, perform your specific assay to measure the desired biological response (e.g., calcium imaging, neurite outgrowth analysis, qPCR, Western blot).
-
Data Analysis: Plot the measured response as a function of the this compound concentration. This will generate a dose-response curve from which you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
It is essential to determine the concentration at which this compound becomes toxic to your cells. The MTT assay is a common method for assessing cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y cells)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 to seed and treat the cells with a range of this compound concentrations. It is advisable to include a positive control for cytotoxicity (e.g., a known neurotoxic compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no response to this compound treatment | - Sub-optimal concentration: The concentration used may be too low to elicit a response. - Degraded this compound: The compound may have degraded due to improper storage or handling. - Cellular resistance: The neuronal cell model may not express the target receptors at a sufficient level. | - Perform a dose-response experiment with a wider range of concentrations. - Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage (aliquoted, protected from light, at -20°C or -80°C). - Verify the expression of target serotonin and dopamine receptors in your cell model using techniques like qPCR or Western blotting. |
| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Inaccurate pipetting: Errors in pipetting the compound or reagents. - Edge effects: Evaporation from the outer wells of the plate can affect cell growth and drug concentration. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. - Calibrate your pipettes regularly and use proper pipetting techniques. - To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium. |
| Unexpected or off-target effects observed | - Broad receptor antagonism: this compound is not specific to a single receptor and can have complex downstream effects. - Interaction with other signaling pathways: The observed effect might be an indirect consequence of receptor blockade. | - Use more specific antagonists for the receptors of interest to dissect the signaling pathways involved. - Consult the literature for known off-target effects of this compound and other ergot alkaloids. - Consider using knockout or knockdown cell models for specific receptors to validate the on-target effects. |
| Precipitation of the compound in the medium | - Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. - Interaction with media components: Components of the serum or medium supplements may cause the compound to precipitate. | - Ensure the final DMSO concentration is as low as possible (ideally <0.1%). - Visually inspect the medium after adding the compound for any signs of precipitation. - Consider using a serum-free medium for the duration of the treatment if compatible with your cells. |
Visualizations
Caption: this compound's antagonistic action on serotonin and dopamine receptors.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
Recommended storage conditions for long-term stability of metergoline
Technical Support Center: Metergoline Storage and Stability
This guide provides researchers, scientists, and drug development professionals with detailed information on the recommended storage conditions for the long-term stability of this compound. It includes troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C.[1][2][3][4] Some suppliers suggest that the powder is stable for several years under these conditions, with specific recommendations ranging from 1 to over 4 years.[2][3][4] It is also recommended to store the powder in a desiccated environment.[2]
Q2: How should I store this compound after it has been reconstituted into a solution?
A2: The stability of this compound in solution is limited and varies by solvent. While some suppliers state that solutions are generally unstable and should be prepared fresh[5], others provide specific guidelines. For solutions prepared in DMSO or ethanol, storage at -20°C for up to 1 to 2 months is suggested.[2][3] Always use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: My this compound solution appears cloudy or has precipitated after storage at -20°C. What should I do?
A3: Cloudiness or precipitation indicates that the compound may have fallen out of solution, which can happen upon freezing. Gently warm the solution to room temperature and vortex or sonicate to attempt to redissolve the compound completely before use. If the precipitate does not redissolve, it should not be used, as the concentration will be inaccurate. Consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: I am having trouble dissolving this compound for my in vivo experiments. What can I do?
A4: this compound is practically insoluble in water.[1] For in vivo applications requiring aqueous solutions, a formulation aid may be necessary. One published method involves solubilizing this compound in a 45% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in water, followed by lyophilization to create a fully soluble powder that can then be dissolved in saline.
Q5: Which solvents are recommended for reconstituting this compound?
A5: this compound shows good solubility in several organic solvents. Commonly recommended solvents include DMSO (up to 40 mg/ml), chloroform (50 mg/ml), DMF (30 mg/ml), ethanol (up to 5 mg/ml), acetone, and pyridine.[1][2][4] It is practically insoluble in water, benzene, and ether.[1]
Data Presentation: Recommended Storage Conditions
The following table summarizes the storage recommendations for this compound from various suppliers.
| Supplier | Form | Storage Temperature | Recommended Duration | Notes |
| Selleck Chemicals | Powder | -20°C | 3 years[5] | |
| Solution | --- | Prepare fresh[5] | Solutions are noted as unstable. | |
| Sigma-Aldrich | Powder | -20°C[1] | Not specified | |
| Abbexa Ltd | Powder | -20°C | Up to 1 year[2] | Store desiccated. |
| Solution | -20°C | Up to 1 month[2] | ||
| ChemicalBook | Powder | -20°C | 2 years[3] | |
| Solution | -20°C | Up to 2 months (in DMSO or ethanol)[3] | ||
| Cayman Chemical | Powder | -20°C | ≥ 4 years[4] | Shipped at room temperature. |
| Tocris Bioscience | Powder | Room Temperature | Not specified | This is an exception to other suppliers. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable solvent like ethanol)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipette
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of solvent to the powder to achieve the desired concentration (e.g., for a 10 mM stock solution in DMSO, add 247.8 µL of DMSO to 1 mg of this compound).
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
If not for immediate use, dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Assessment of this compound Solution Stability
This is a general workflow for assessing the stability of a prepared this compound solution over time.
Materials:
-
Prepared this compound stock solution
-
HPLC system with a suitable detector (e.g., UV at 289 nm)[4]
-
C18 HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water gradient)
-
This compound reference standard
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC. This will serve as the baseline (100% purity) measurement.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, protected from light).
-
Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 2 months), thaw one aliquot completely, vortex, and analyze it using the same HPLC method as the T=0 sample.
-
Data Evaluation: Compare the peak area of the this compound peak at each time point to the T=0 peak area. A significant decrease in the main peak area or the appearance of new peaks (degradants) indicates instability. A "significant change" is often defined as a failure to meet its specification, such as a 5% loss of initial assay value.
Mandatory Visualizations
Caption: Troubleshooting workflow for handling and storing this compound.
Caption: Key factors influencing the long-term chemical stability of this compound.
References
How to prevent the degradation of metergoline in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of metergoline in aqueous solutions during experiments.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific issues that may arise during the preparation and handling of this compound aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the aqueous solution. | This compound has low aqueous solubility, which can be further influenced by pH and buffer salts. | - Ensure the pH of the solution is appropriate for this compound solubility. While specific data for this compound is limited, many amine-containing drugs are more soluble in acidic conditions. - Consider the use of co-solvents such as DMSO, ethanol, or PEG300 to improve solubility before further dilution in aqueous buffers.[1] - Prepare fresh solutions before each experiment to minimize the risk of precipitation over time.[2] |
| Loss of biological activity or inconsistent results. | Degradation of this compound due to hydrolysis, oxidation, or photolysis. This compound solutions are known to be unstable.[2] | - Control pH: Based on the stability of similar ergot alkaloids, maintaining a slightly acidic to neutral pH may be optimal. Avoid strongly alkaline conditions which can promote epimerization. - Protect from Light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to prevent photodegradation. - Control Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term storage of stock solutions) to slow down degradation kinetics.[1] - Use freshly prepared solutions whenever possible. [2] |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - This indicates that degradation has occurred. Refer to the "Experimental Protocols" section to perform a forced degradation study to tentatively identify the nature of the degradants (e.g., hydrolytic, oxidative). - Use a stability-indicating HPLC method to separate the parent this compound peak from all potential degradation products.[3] |
| Discoloration of the solution. | Potential oxidative degradation or formation of chromophoric degradation products. | - Discard the solution immediately. - Prepare fresh solution using deoxygenated solvents (e.g., by sparging with nitrogen or argon) to minimize oxidation. - Consider the addition of antioxidants, such as ascorbic acid, which has been shown to stabilize other ergot alkaloid solutions. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound degradation in aqueous solutions?
While specific studies on this compound are scarce, as an ergoline derivative, its degradation in aqueous solutions is likely due to a combination of factors including hydrolysis (especially at extreme pH values), oxidation, and photolysis.[4] The presence of water, oxygen, light, and inappropriate pH can all contribute to its instability.
2. What is the optimal pH for storing this compound aqueous solutions?
3. How should I prepare and store stock solutions of this compound?
For stock solutions, it is advisable to dissolve this compound in a suitable organic solvent like DMSO, in which it is more stable, and store it at low temperatures (-20°C or -80°C).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, dilute the stock solution into your aqueous buffer immediately before use.
4. Can I use antioxidants to stabilize my this compound solution?
The use of antioxidants like ascorbic acid (Vitamin C) has been patented to stabilize solutions of other ergot alkaloids. If you suspect oxidative degradation is an issue, you could empirically test the addition of a low concentration of a compatible antioxidant. However, you must first validate that the antioxidant does not interfere with your experimental assay.
5. How can I monitor the degradation of this compound in my experiments?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[3] This method should be able to separate the intact this compound from any potential degradation products. The disappearance of the this compound peak and the appearance of new peaks over time would indicate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[3][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer a small amount of solid this compound to a vial and heat in an oven at 70°C for 48 hours. Also, heat a solution of this compound in water under the same conditions.
-
Photolytic Degradation: Expose a solution of this compound in water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable HPLC method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer is a common starting point for the analysis of related compounds.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify the degradation peaks and calculate the percentage of degradation of this compound.
-
Peak purity analysis of the this compound peak in the stressed samples should be performed to ensure that no degradation products are co-eluting.
-
Visualizations
Signaling Pathways
This compound is an antagonist of serotonin (5-HT) and dopamine receptors.[6][7] The following diagrams illustrate the general signaling pathways affected by this compound.
Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.
Caption: this compound antagonism of the Dopamine D2 receptor signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for assessing the stability of this compound in an aqueous solution.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. pH stability profile | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Addressing challenges with metergoline in chronic dosing studies
Welcome to the technical support center for researchers utilizing metergoline in chronic dosing studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during long-term experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ergot derivative with a complex pharmacological profile.[1][2] It functions primarily as an antagonist at various serotonin (5-HT) receptor subtypes, particularly showing high affinity for 5-HT1, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.[3][4][5] Additionally, it acts as a partial agonist at dopamine D2 receptors.[3] This dual action on both serotonergic and dopaminergic systems underlies its use in research to modulate these neurotransmitter pathways and its clinical application as a prolactin inhibitor.[1][6]
Q2: What are the known off-target receptors for this compound?
Beyond its primary targets in the serotonin and dopamine systems, this compound has been shown to bind with nanomolar affinity to other receptors. In vitro screening has revealed interactions with certain muscarinic, norepinephrine, and opioid receptors.[7] Researchers should be aware of these potential off-target effects, as they can influence experimental outcomes, particularly in chronic studies where cumulative exposure may lead to unexpected physiological or behavioral phenotypes.[8]
Q3: What is known about the metabolism of this compound and the activity of its metabolites?
This compound undergoes extensive hepatic metabolism.[2] Studies in rats have identified several metabolites in urine and bile.[9] While the parent drug is well-characterized, some polar biotransformation products remain unidentified.[9] The contribution of identified and unidentified metabolites to the overall pharmacological effect in chronic studies is not fully elucidated and can be a source of variability. It is considered good practice in drug development to assess the exposure of major metabolites in preclinical species and humans to understand their potential contribution to efficacy or toxicity.[10][11]
| Table 1: Receptor Binding Profile of this compound | |
| Primary Targets | Reported Action |
| 5-HT2A, 5-HT2B, 5-HT2C Receptors | Antagonist[5] |
| 5-HT1 Receptor Subtypes | Antagonist[3] |
| 5-HT7 Receptor | High-affinity ligand[5] |
| Dopamine D2 Receptors | Agonist / Partial Agonist[3] |
| Known Off-Targets (at nanomolar concentrations) | Reported Action |
| Dopamine D1, D4 Receptors | High Affinity[7] |
| Muscarinic Receptors | High Affinity[7] |
| Norepinephrine Receptors | Interaction[7] |
| Opioid Receptors | Interaction[7] |
| Table 2: Key Metabolites of this compound Identified in Rats | |
| Metabolite | Excreted In |
| 1-demethylthis compound | Urine and Bile[9] |
| 8β-aminomethyl-6-methylergoline | Urine[9] |
| 8β-acetylaminomethyl-6-methylergoline | Urine[9] |
| 1,6-dimethyl-8β-aminomethylergoline | Bile[9] |
| Unidentified Polar Metabolites | Urine and Bile[9] |
Troubleshooting Guides
This section addresses specific issues researchers may face during chronic this compound dosing experiments.
Issue 1: Diminishing Efficacy or Altered Response Over Time
Q: My study involves daily administration of this compound, and I've observed a diminishing therapeutic effect over several weeks. What could be causing this tolerance?
A: A diminishing effect during chronic dosing with a receptor-acting compound like this compound often points toward pharmacodynamic tolerance, specifically receptor desensitization and internalization.[12] Continuous exposure to an antagonist can lead the cell to alter receptor expression and sensitivity. For this compound, this could involve upregulation of serotonin autoreceptors over time, which may counteract the initial effect of the drug.[12]
Troubleshooting Steps:
-
Assess Receptor Expression and Internalization: Directly measure changes in the target receptor population at the cell surface in a relevant tissue (e.g., brain region). This can help determine if receptor internalization is occurring.
-
Staggered Dosing Regimen: If the experimental design allows, consider an intermittent or staggered dosing schedule instead of continuous daily administration. This can sometimes mitigate the development of tolerance.
-
Washout Period: Incorporate a "washout" period at the end of the study to see if the effect returns after the drug is withdrawn, which can help confirm pharmacodynamic tolerance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Reddit - The heart of the internet [reddit.com]
Best practices for preparing metergoline vehicle for injection
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing metergoline vehicles for injection. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and data on solvent compatibility.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation of this compound solutions for injection.
| Question/Issue | Answer/Solution |
| My this compound solution is cloudy or has precipitates. | This compound has limited solubility in aqueous solutions. Ensure you are using the recommended solvents and co-solvents at the correct ratios. Gentle heating and/or sonication can aid dissolution.[1] If precipitation occurs after cooling, the solution may be supersaturated; try preparing a lower concentration. It is also recommended to prepare solutions fresh for each experiment.[2] |
| I'm observing toxicity or adverse reactions in my animal model. | The vehicle itself could be causing toxicity. Ensure the concentration of organic solvents like DMSO is kept to a minimum. For instance, some protocols recommend a final DMSO concentration of 10%.[1][3] Consider using alternative vehicles with better biocompatibility, such as those containing cyclodextrins (e.g., SBE-β-CD), if you suspect vehicle-related toxicity.[1] |
| How stable are this compound solutions? | This compound solutions are known to be unstable and it is highly recommended to prepare them fresh before each use.[2] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1][4] Always bring the solution to room temperature and check for precipitation before use.[5] |
| What is the best solvent to dissolve this compound powder? | This compound powder is soluble in several organic solvents. For preparing stock solutions, DMSO and DMF are effective.[6] It is also soluble in chloroform, pyridine, alcohol, and acetone, but practically insoluble in water, benzene, and ether.[7] For in vivo preparations, a stock in DMSO is often diluted with other vehicles like saline, PEG300, or corn oil.[1] |
| Can I reuse a this compound solution that has been frozen and thawed? | While stock solutions can be stored frozen, repeated freeze-thaw cycles are not recommended as they can affect the stability and efficacy of the compound.[8] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid this. |
Solvent and Vehicle Composition for this compound Injection
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo and in vitro experiments. Below are some common solvents and vehicle formulations.
| Solvent/Vehicle Component | Concentration/Ratio | Notes |
| Dimethyl sulfoxide (DMSO) | Stock solutions up to 66.67 mg/mL[1] | Use high-purity, anhydrous DMSO. For injections, the final concentration should be minimized (typically ≤10%) to reduce potential toxicity. |
| Ethanol | Soluble at 5 mg/mL[6] | Can be used for stock solutions, but its volatility and potential for tissue irritation should be considered for injections. |
| Polyethylene glycol 300 (PEG300) | Used as a co-solvent. | A common co-solvent that improves the solubility of hydrophobic compounds in aqueous solutions. |
| Tween-80 | Used as a surfactant. | Helps to create a stable emulsion and prevent precipitation of the drug. |
| Saline (0.9% NaCl) | Used as the final diluent. | The primary aqueous component of the final injection vehicle. |
| (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD) | Used as a solubilizing agent. | Can be used to create an aqueous formulation with improved solubility and potentially lower toxicity compared to solvent-based vehicles. |
| Corn Oil | Used as a vehicle. | An alternative for compounds that are soluble in oil. |
Detailed Experimental Protocols
Below are detailed protocols for preparing this compound solutions for injection, adapted from established methodologies.
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle[1]
This protocol is suitable for achieving a clear solution for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10X stock solution of this compound in DMSO. For example, to achieve a final injection concentration of 2 mg/mL, prepare a 20 mg/mL stock solution in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add 4 volumes of PEG300 for every 1 volume of DMSO stock.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80. Add 0.5 volumes of Tween-80.
-
Mix again until the solution is homogeneous.
-
Add sterile saline. Add 4.5 volumes of saline to reach the final desired concentration.
-
Vortex the final solution until it is clear and uniform.
-
Visually inspect the solution for any precipitates before injection.
Protocol 2: DMSO/SBE-β-CD/Saline Vehicle[1]
This protocol offers an alternative with potentially better biocompatibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
Prepare a 10X stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the 20% SBE-β-CD in saline solution. For a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline), add 9 volumes of the SBE-β-CD solution for every 1 volume of DMSO stock.
-
Vortex the final solution thoroughly until it is clear.
-
Inspect for any precipitates before use.
Visualizations
This compound Preparation Workflow
The following diagram illustrates the general workflow for preparing a this compound vehicle for injection.
Caption: Workflow for preparing this compound injection vehicle.
This compound Signaling Pathway
This compound is an antagonist of serotonin (5-HT) receptors and also interacts with dopamine receptors.[2][9][10][11] The diagram below shows a simplified representation of its antagonist action at a G-protein coupled 5-HT receptor.
Caption: this compound as a serotonin receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abbexa.com [abbexa.com]
- 5. This compound |VB20B7 | 5-HT1 receptor Antagonist | Hello Bio [hellobio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
Interpreting unexpected or contradictory results in metergoline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metergoline. Our goal is to help you interpret unexpected or contradictory results and refine your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an ergot derivative with a complex pharmacological profile. It primarily functions as a non-selective serotonin (5-HT) receptor antagonist with high affinity for 5-HT1 and 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C).[1][2][3][4] It also exhibits high affinity for 5-HT7 receptors.[4] Concurrently, this compound acts as a partial agonist at dopamine D2 receptors.[2][5][6] This dual activity is crucial when interpreting experimental outcomes.
Q2: Why am I observing a decrease in serotonin turnover when using this compound, a supposed antagonist?
This is a documented paradoxical effect. While a 5-HT antagonist would be expected to increase serotonin turnover through a negative feedback mechanism, studies have shown that this compound can significantly decrease both the synthesis and utilization of 5-HT in the brain.[7] This agonist-like effect on serotonin turnover is in contrast to other 5-HT antagonists like methiothepin.[7] The exact mechanism for this paradoxical effect is not fully elucidated but may involve the complex interplay between different 5-HT receptor subtypes or this compound's activity at other receptors.
Q3: My experiment shows an unexpected antidepressant-like effect of this compound. Is this a valid finding?
Yes, this seemingly contradictory result has been reported in clinical settings. In a study on patients with seasonal affective disorder (SAD), this compound, a serotonin antagonist, was initially expected to worsen depressive symptoms.[8] However, the study found that single doses of this compound had an antidepressant effect that lasted for several days.[8] Potential mechanisms for this observation include the downregulation of 5-HT2 receptors and its dopamine agonist properties.[8]
Q4: The timeline of this compound's effect in my behavioral experiment doesn't match its known pharmacokinetic profile. What could be the reason?
This discrepancy has been noted in studies of amphetamine self-administration. The serotonergic antagonist effects of this compound are typically observed within an hour of administration.[9] However, significant effects on amphetamine-seeking behavior were only seen 4 to 5 hours post-injection.[9] This delay suggests that the observed behavioral changes may be mediated by its effects on the dopaminergic system, which may have a different onset of action.[9] When designing and interpreting behavioral studies, it's essential to consider the multifaceted pharmacology of this compound and the distinct timelines of its serotonergic versus dopaminergic effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Variable behavioral responses (e.g., locomotor activity) | The effect of this compound on locomotor activity can be influenced by the novelty of the experimental environment.[10] | Standardize the pre-exposure of animals to the testing apparatus to ensure consistency across experimental groups. Report the conditions of apparatus familiarity in your methodology. |
| Contradictory effects on nociception (pain response) | The route of administration significantly impacts this compound's effect on pain perception. Intrathecal administration has been shown to reduce pain thresholds, while intraperitoneal or intracerebroventricular injections can increase them.[11] | Carefully select and justify the route of administration based on your experimental question. Be aware that systemic versus central administration can target different receptor populations and pathways. |
| Loss of drug efficacy over time in in-vitro setups | This compound, when dissolved in certain solvents like ethanol, may lose stability and efficacy over time, even when stored at -20°C.[12] | Consider dissolving this compound in DMSO to prepare stock solutions, which may offer better stability.[12] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Results suggest off-target effects | This compound is not entirely selective for serotonin and dopamine receptors. It has a known affinity for muscarinic, norepinephrine, and opioid receptors, which can lead to unexpected physiological responses.[13] | In your experimental design, include control groups treated with more selective antagonists for other receptor systems to dissect the specific contribution of serotonergic or dopaminergic pathways. |
| Unexpected downregulation of 5-HT2A receptors | Contrary to the classical understanding of antagonists, some studies suggest that 5-HT2A antagonists can induce receptor internalization and downregulation, a phenomenon typically associated with agonists.[14][15] | If your study involves chronic administration of this compound, consider incorporating molecular assays (e.g., western blot, receptor binding assays) to assess changes in 5-HT2A receptor expression levels. |
Experimental Protocols
In Vivo Study of this compound on Locomotor Activity
This protocol is based on methodologies used to assess the effects of this compound on locomotor hyperactivity.[16]
-
Animals: Male and female mice are allocated to different assessment groups (n=24 per assessment).[16]
-
Drug Preparation: this compound is dissolved in a vehicle solution (e.g., 10% DMSO in PBS).[16]
-
Experimental Procedure:
-
Mice are placed in automated photocell arenas for a 30-minute habituation period.
-
Mice are briefly removed and injected intraperitoneally (i.p.) with either vehicle or this compound (e.g., 0.3 or 1 mg/kg).[16]
-
They are returned to the chambers for another 30 minutes.
-
Mice are again briefly removed for a second i.p. injection of either saline or a psychostimulant like methamphetamine (3 mg/kg) or MK-801 (0.25 mg/kg).[16]
-
Locomotor activity is then recorded for an additional 2 hours.[16]
-
-
Data Analysis: Locomotor activity data (e.g., distance traveled, beam breaks) are collected and analyzed using appropriate statistical methods to compare the effects of this compound across different treatment groups.
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual action of this compound on serotonin and dopamine receptors.
Troubleshooting Logic for Unexpected Behavioral Outcomes
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Paradoxical decrease of brain 5-HT turnover by this compound, a central 5-HT receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind, placebo-controlled study of single-dose this compound in depressed patients with seasonal affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Effects of this compound and quipazine on locomotor activity of rats in novel and familiar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound elevates or reduces nociceptive thresholds in mice depending on test method and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical trafficking and regulation of 5-HT(2A) receptors by agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
How to handle gradual decrease in metergoline stock solution efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the gradual decrease in the efficacy of metergoline stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution seems to be losing its effectiveness over time. Is this a known issue?
A1: Yes, it is a known issue that this compound solutions can be unstable and lose efficacy over time. Several factors, including the choice of solvent, storage temperature, and exposure to light, can contribute to its degradation. It is generally recommended to prepare fresh solutions for optimal results or to purchase smaller, pre-packaged sizes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While this compound is soluble in several organic solvents, Dimethyl Sulfoxide (DMSO) is often recommended for preparing stock solutions due to its potential for better long-term stability compared to ethanol. Anecdotal evidence from researchers suggests that stock solutions in ethanol may lose efficacy more rapidly, even when stored at -20°C. For final dilutions into aqueous buffers for experiments, ensure the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent effects on the biological system.
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Solutions should also be protected from light.
Q4: How long can I store my this compound stock solution?
A4: The stability of this compound solutions can vary. As a general guideline, when stored in DMSO at -80°C in single-use aliquots and protected from light, the solution may remain stable for up to 6 months. For solutions stored at -20°C, it is advisable to use them within 1 month. However, for critical experiments, preparing a fresh stock solution is always the best practice.
Q5: What are the likely causes of this compound degradation in my stock solution?
A5: this compound, as an ergoline alkaloid, is susceptible to degradation through several pathways:
-
Hydrolysis: The amide bond in the this compound structure can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.
-
Oxidation: The ergoline ring system can be sensitive to oxidation. Exposure to air (oxygen) can contribute to the degradation process.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy for degradative reactions.
Troubleshooting Guide: Gradual Decrease in this compound Efficacy
This guide provides a systematic approach to identifying and resolving issues related to the declining performance of your this compound stock solution.
Problem: Inconsistent or weaker than expected experimental results when using a previously prepared this compound stock solution.
Workflow for Troubleshooting
Caption: Troubleshooting workflow for decreased this compound efficacy.
Detailed Troubleshooting Steps
| Step | Action | Rationale | Recommendation |
| 1. Review Stock Solution Preparation | Verify the solvent used, the concentration, and the date of preparation. | The choice of solvent significantly impacts stability. DMSO is generally preferred over ethanol for longer-term storage. | If using ethanol, consider switching to high-purity, anhydrous DMSO. Always note the preparation date on the stock vial. |
| 2. Evaluate Storage Conditions | Check the storage temperature, whether the solution was aliquoted, and if it was protected from light. | This compound is sensitive to temperature fluctuations and light. Repeated freeze-thaw cycles can accelerate degradation. | Store stock solutions at -80°C in small, single-use aliquots in amber vials or tubes wrapped in foil. |
| 3. Assess Experimental Handling | Consider the number of freeze-thaw cycles the stock has undergone and the time it spends at room temperature during experimental setup. | Each freeze-thaw cycle can introduce moisture and promote degradation. Prolonged time at room temperature increases the rate of chemical reactions. | Use a fresh aliquot for each experiment. Keep the stock solution on ice when not in the freezer and return it to the freezer promptly. |
| 4. Perform Activity Validation Assay | Functionally test the activity of the suspect stock solution against a freshly prepared solution. | This provides direct evidence of reduced efficacy. | Use one of the experimental protocols provided below to compare the potency of the old and new stock solutions. |
| 5. Prepare Fresh Stock Solution | If the activity of the old stock is confirmed to be low, discard it and prepare a new stock solution following best practices. | Using a degraded solution will lead to unreliable and uninterpretable experimental data. | Follow the recommended preparation and storage guidelines outlined in this document. |
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Recommended Storage Temperature | Estimated Stability | Notes |
| DMSO (anhydrous) | -80°C | Up to 6 months | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO (anhydrous) | -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquot and protect from light. |
| Ethanol (absolute) | -20°C | Prone to faster degradation; use with caution | Anecdotal reports suggest a more rapid loss of efficacy. Prepare fresh if possible. |
Experimental Protocols
Protocol 1: In Vitro Validation of 5-HT2A Receptor Antagonism
This protocol is designed to functionally assess the antagonist activity of your this compound solution at the 5-HT2A receptor.
Principle: 5-HT2A receptors are Gq-coupled, and their activation by an agonist (e.g., serotonin) leads to an increase in intracellular calcium ([Ca2+]i). An effective this compound solution will antagonize this effect.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium Assay:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of your "old" this compound stock and a "freshly prepared" stock in the assay buffer.
-
Pre-incubate the cells with different concentrations of the old and new this compound solutions (or vehicle control) for 15-30 minutes.
-
Add a fixed concentration of serotonin (a concentration that elicits ~80% of the maximal response, EC80) to all wells.
-
Measure the fluorescence intensity using a plate reader to determine the intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the serotonin-induced calcium response for each concentration of this compound.
-
Plot the concentration-response curves for both the old and new this compound stocks. A rightward shift in the curve for the old stock indicates a loss of potency.
-
Caption: Workflow for the 5-HT2A receptor antagonism validation assay.
Protocol 2: Assessment of Dopamine D2 Receptor Partial Agonism
This protocol assesses the partial agonist activity of this compound at the D2 receptor.
Principle: D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, this compound will induce a submaximal decrease in cAMP compared to a full agonist like quinpirole.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).
-
cAMP Assay:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add serial dilutions of your "old" this compound stock, a "freshly prepared" stock, a full agonist (e.g., quinpirole), and a vehicle control.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Incubate for the appropriate time.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP production for each compound concentration.
-
Plot the concentration-response curves. A decrease in the maximal effect (Emax) and/or a rightward shift in the potency (EC50) for the old this compound stock compared to the fresh stock indicates degradation.
-
Signaling Pathways
Caption: Signaling pathways for this compound at 5-HT2A and D2 receptors.
Validation & Comparative
A Comparative Analysis of Metergoline and Bromocriptine for Prolactin Release Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of metergoline and bromocriptine, two ergoline derivatives employed in the management of hyperprolactinemia. By examining their mechanisms of action, clinical efficacy, and side effect profiles through a review of experimental data, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making in clinical and preclinical settings.
At a Glance: this compound vs. Bromocriptine
| Feature | This compound | Bromocriptine |
| Primary Mechanism of Action | Serotonin (5-HT) receptor antagonist[1][2] | Dopamine D2 receptor agonist[3][4] |
| Secondary Mechanism of Action | Potential dopaminergic effects[2][5] | Partial dopamine D1 receptor antagonist[4] |
| Primary Prolactin Suppression Pathway | Blocks the stimulatory effect of serotonin on prolactin release[1][2] | Mimics dopamine's inhibitory effect on prolactin secretion[3][6] |
| Typical Oral Dosage for Hyperprolactinemia | 4-12 mg/day[7][8] | 2.5-15 mg/day[9][10][11] |
Mechanism of Action: A Tale of Two Neurotransmitters
The regulation of prolactin secretion from the anterior pituitary gland is a complex process primarily under the inhibitory control of dopamine and the stimulatory influence of serotonin. Bromocriptine and this compound leverage these opposing pathways to reduce circulating prolactin levels.
Bromocriptine: As a potent agonist of the dopamine D2 receptors on pituitary lactotrophs, bromocriptine directly mimics the natural inhibitory action of dopamine.[3][6] This interaction initiates a signaling cascade that leads to the suppression of prolactin synthesis and release.[12]
This compound: In contrast, this compound's principal mechanism involves the antagonism of serotonin (5-HT) receptors.[1][2] Serotonin is known to stimulate prolactin release; by blocking its receptors, this compound effectively curtails this stimulatory pathway.[1][2] Some evidence also suggests that this compound may exert some effects on the dopaminergic system, although its primary role is considered to be that of a serotonin antagonist.[2][5]
Signaling Pathways
The distinct mechanisms of bromocriptine and this compound are best understood by visualizing their respective signaling pathways.
Caption: Bromocriptine's inhibitory signaling pathway.
Caption: this compound's antagonistic signaling pathway.
Clinical Efficacy: A Head-to-Head Comparison
Clinical studies have demonstrated that both this compound and bromocriptine are effective in reducing prolactin levels and restoring normal ovulatory cycles in hyperprolactinemic women.
| Efficacy Outcome | This compound | Bromocriptine | Study Details |
| Menstruation Restoration (Hyperprolactinemic Amenorrhea) | 84% of patients | 75% of patients | Double-blind trial, this compound at 12 mg/day, bromocriptine at 7.5 mg/day.[13] |
| Ovulation Restoration (Hyperprolactinemic Amenorrhea) | 76% of patients | 67% of patients | Same study as above.[13] |
| Normalization of Prolactin Levels | Superimposable success rate with bromocriptine | Superimposable success rate with this compound | 90-day treatment, this compound at 4-12 mg/day, bromocriptine at 2.5-10 mg/day.[7] |
| Prevention of Puerperal Lactation (7-day treatment) | Effective in 80% (16/20) of women | Effective in 35% (7/20) of women | Double-blind trial, this compound at 4 mg tid, bromocriptine at 2.5 mg bid.[14] |
One study noted that while both drugs were equally effective in treating functional hyperprolactinemia and microadenomas, bromocriptine demonstrated a more potent prolactin-lowering effect in patients with higher initial prolactin levels and larger prolactinomas.[8]
Side Effect Profile
The incidence and nature of side effects are crucial considerations in drug development and clinical practice.
| Side Effect Profile | This compound | Bromocriptine | Study Details |
| Overall Incidence | Generally well-tolerated, with mild and transient side effects. | Mild side effects were frequently encountered upon initiation of treatment but often subsided. | Long-term study (up to 5 years) for this compound. General observation for bromocriptine. |
| Common Side Effects | Nausea was the principal complaint. | Nausea, dizziness, and hypotension are common.[6] | Long-term this compound study. General information on bromocriptine.[6] |
| Severe Side Effects | No patients discontinued treatment due to side effects in a long-term study. | Severe side effects necessitating treatment cessation occurred in a minority of patients; switching to another prolactin-lowering drug was often successful. | Long-term this compound study. Study involving bromocriptine, this compound, and lisuride. |
Experimental Protocols
The following outlines a typical experimental design for a clinical trial comparing the efficacy and safety of this compound and bromocriptine in hyperprolactinemic patients.
1. Patient Selection:
-
Inclusion criteria: Premenopausal women with hyperprolactinemic amenorrhea, with or without galactorrhea. Prolactin levels are confirmed to be elevated on at least two separate occasions.
-
Exclusion criteria: Pregnancy, lactation, renal or hepatic impairment, hypersensitivity to ergot derivatives, and presence of a pituitary macroadenoma requiring surgery.
2. Study Design:
-
A randomized, double-blind, parallel-group study design is employed.
-
Patients are randomly assigned to receive either this compound (e.g., 12 mg/day) or bromocriptine (e.g., 7.5 mg/day).
-
Treatment duration is typically 4 to 6 months.
3. Efficacy Assessments:
-
Primary endpoints: Restoration of regular menstrual cycles and/or ovulation, confirmed by serum progesterone levels during the luteal phase.
-
Secondary endpoints: Normalization of serum prolactin levels, resolution of galactorrhea.
-
Monitoring: Serum prolactin and progesterone levels are measured at baseline and at regular intervals (e.g., monthly) throughout the study.
4. Safety Assessments:
-
Adverse events are recorded at each study visit through patient interviews and physical examinations.
-
Vital signs (blood pressure, heart rate) are monitored regularly.
-
Laboratory safety tests (e.g., complete blood count, liver function tests, renal function tests) are performed at baseline and at the end of the study.
5. Statistical Analysis:
-
The proportion of patients achieving the primary and secondary endpoints in each treatment group is compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
-
Changes in serum prolactin levels from baseline are compared between the two groups using t-tests or non-parametric equivalents.
-
The incidence of adverse events is compared between the two groups.
Caption: A typical experimental workflow for comparing this compound and bromocriptine.
Conclusion
Both this compound and bromocriptine are effective therapeutic options for the suppression of prolactin release. Their distinct mechanisms of action, targeting the serotonergic and dopaminergic pathways respectively, offer different approaches to managing hyperprolactinemia. While bromocriptine may be more potent in cases of significantly elevated prolactin and larger tumors, this compound has been shown to be a well-tolerated alternative. The choice between these agents may be guided by the specific clinical context, including the underlying cause of hyperprolactinemia, the patient's tolerance to side effects, and the desired speed of action, as suggested by the puerperal lactation study. Further research into the nuanced effects of these drugs on different patient populations will continue to refine their clinical application and inform the development of novel therapies for prolactin-related disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Serotonergic regulation of renin and prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor mediates both inhibitory and stimulatory actions on prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibitory control of prolactin and Pit-1 gene promoters by dopamine. Dual signaling pathways required for D2 receptor-regulated expression of the prolactin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating Clinical Queries for Tailored Therapy in Patients with Prolactinoma [e-enm.org]
- 8. This compound versus bromocriptine in the prevention of puerperal lactation. A double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Use of a new protocol for prolactin extraction and reduction of false hyperprolactinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intolerance of bromocriptine: is this compound a satisfactory alternative? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as an alternative to bromocriptine in amenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Metergoline and Cyproheptadine at Serotonin (5-HT) Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used serotonin (5-HT) receptor antagonists: metergoline and cyproheptadine. Both compounds are recognized for their broad-spectrum activity across various 5-HT receptor subtypes, making them valuable tools in pharmacological research. This document summarizes their binding affinities, functional effects, and the experimental protocols used to characterize them, offering a comprehensive resource for studies in neuroscience and drug development.
Quantitative Comparison of Binding Affinities
The following tables present a summary of the binding affinities (Ki and pKi values) of this compound and cyproheptadine for a range of human 5-HT receptor subtypes. The data has been collated from various experimental sources to provide a comparative overview. Lower Ki values and higher pKi values indicate stronger binding affinity.
Table 1: this compound 5-HT Receptor Binding Profile
| Receptor Subtype | Ki (nM) | Data Source |
| 5-HT1A | 13 | NIMH PDSP[1] |
| 5-HT1B | 3.2 | NIMH PDSP[1] |
| 5-HT1D | 1.1 | NIMH PDSP[1] |
| 5-HT1E | 311 | NIMH PDSP[1] |
| 5-HT2A | 0.8 | NIMH PDSP[1] |
| 5-HT2B | 0.7 | NIMH PDSP[1] |
| 5-HT2C | 0.8 | NIMH PDSP[1] |
| 5-HT5A | 6.8 | NIMH PDSP[1] |
| 5-HT6 | 31 | NIMH PDSP[1] |
| 5-HT7 | 6.45 | NIMH PDSP[1][2] |
Table 2: Cyproheptadine 5-HT Receptor Binding Profile
| Receptor Subtype | Ki (nM) | pKi | Data Source |
| 5-HT1A | ~60 | - | Semantic Scholar[3] |
| 5-HT2A | 2.9 | 8.80 ± 0.11 | PDSP[4], PubMed[5] |
| 5-HT2B | 1.5 | 9.14 ± 0.25 | IUPHAR/BPS Guide to PHARMACOLOGY[6], PubMed[5] |
| 5-HT2C | 1.28 | 8.71 ± 0.08 | IUPHAR/BPS Guide to PHARMACOLOGY[6], PubMed[5] |
| 5-HT6 | 130 | 6.8 | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| 5-HT7 | - | - | No reliable data found |
Note: Ki and pKi values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source).
Functional Activity Profile
Both this compound and cyproheptadine are primarily characterized as antagonists at the 5-HT receptors they bind to with high affinity. Their primary mechanism of action involves blocking the signal transduction pathways typically activated by serotonin.
-
5-HT1 Receptor Family (Gi/o-coupled): this compound shows high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] As an antagonist at these Gi/o-coupled receptors, it inhibits the serotonin-mediated decrease in cyclic adenosine monophosphate (cAMP) levels.
-
5-HT2 Receptor Family (Gq/11-coupled): Both this compound and cyproheptadine are potent antagonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][5] By blocking these Gq/11-coupled receptors, they prevent the serotonin-induced activation of phospholipase C (PLC), which in turn inhibits the production of inositol phosphates (like IP3) and the subsequent mobilization of intracellular calcium.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and function of compounds like this compound and cyproheptadine at 5-HT receptors.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from established methods for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.
1. Materials:
- Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or from rat frontal cortex.[1][9]
- Radioligand: [3H]-Ketanserin.[9]
- Test Compounds: this compound, Cyproheptadine.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
- Non-specific Binding Control: 10 µM Spiperone.[11]
- Scintillation Cocktail.
- 96-well filter plates (e.g., GF/B).
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds (this compound and cyproheptadine).
- In a 96-well plate, add the assay buffer, the cell membranes (typically 50-100 µg of protein), the test compound at various concentrations, and a fixed concentration of [3H]-Ketanserin (e.g., 1-2 nM).
- For determining non-specific binding, a separate set of wells should contain the assay components along with a high concentration of an unlabeled ligand like spiperone.
- Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]
- Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plates and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - Calcium Mobilization for 5-HT2C Receptor
This protocol describes a method to assess the antagonist activity of test compounds at the Gq/11-coupled 5-HT2C receptor by measuring changes in intracellular calcium concentration.
1. Materials:
- Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
- Calcium-sensitive fluorescent dye: Fluo-4 AM or Calcium-5.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Serotonin (5-HT).
- Test Compounds: this compound, Cyproheptadine.
- Fluorescence plate reader (e.g., FLIPR or FlexStation).
2. Procedure:
- Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Load the cells with the calcium-sensitive dye by incubating them with the dye solution in assay buffer for 45-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add the test compounds (this compound or cyproheptadine) at various concentrations to the wells and incubate for 15-30 minutes.
- Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
- Add a fixed concentration of serotonin (typically the EC80 concentration) to all wells to stimulate the receptor.
- Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).
3. Data Analysis:
- The change in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
- Plot the peak fluorescence response as a function of the log concentration of the test compound.
- Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathway of Gq/11-coupled 5-HT2 receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Antagonism of the Gq/11 signaling pathway by this compound or cyproheptadine.
References
- 1. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15868 [pdspdb.unc.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1807 [pdspdb.unc.edu]
- 5. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Validation of Metergoline's Pharmacological Effects: A Comparative Guide
Introduction
Metergoline is an ergot-derived compound recognized for its complex pharmacology, primarily acting as an antagonist at various serotonin (5-HT) receptor subtypes and as a ligand for dopamine receptors.[1] Its diverse receptor profile has led to its investigation and use in various clinical and veterinary applications, including the treatment of seasonal affective disorder, regulation of prolactin release, and as a therapeutic for premenstrual dysphoric disorder in women.[1][2] In veterinary medicine, it has been used for pregnancy termination in dogs.[3] Given its broad spectrum of activity, understanding the conservation of its pharmacological effects across different species is crucial for the accurate interpretation of preclinical data and its successful translation to human clinical trials.
This guide provides a comparative analysis of this compound's pharmacological effects across various species, presenting key experimental data in a structured format. It details the methodologies of pivotal experiments and visualizes complex pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Pharmacological Profile: Receptor Binding Affinity
This compound exhibits a high affinity for multiple serotonin and dopamine receptor subtypes. The following table summarizes its binding affinities (Ki in nM) across different species as determined by in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Human (Ki, nM) | Rat (Ki, nM) | Mouse (Ki, nM) | Other Species |
| Serotonin Receptors | ||||
| 5-HT1A | 2.3 - 13[4] | 3.53 - 6[4] | - | - |
| 5-HT1B | ~63.1[4] | 25[4] | - | - |
| 5-HT2A | ~2.29[5] | - | - | - |
| 5-HT2B | ~1.78[5] | - | - | - |
| 5-HT2C | ~1.78[5] | - | - | - |
| 5-HT7 | 16[5] | - | - | - |
| Dopamine Receptors | ||||
| D1 | High Affinity | - | - | Non-Human Primate[3] |
| D2 | Partial Agonist | Agonist Activity[1] | Agonist Activity[2] | - |
| D4 | High Affinity[3] | - | - | Non-Human Primate[3] |
Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available in the provided search results.
Comparative In Vivo Pharmacological Effects
The functional consequences of this compound's receptor binding profile have been investigated in various animal models. These studies reveal both conserved and species-specific behavioral and physiological outcomes.
| Species | Experimental Model | This compound Dosage | Observed Effect | Reference |
| Rat | Quipazine-induced corticosterone elevation | <0.1 mg/kg (ED50) | Antagonized the elevation of serum corticosterone.[6] | [6] |
| Locomotor Activity (Novel Environment) | 2.5, 5.0 mg/kg | Decreased locomotor activity.[7] | [7] | |
| Locomotor Activity (Familiar Environment) | 2.5, 5.0 mg/kg | No significant effect.[7] | [7] | |
| Genetically Hypertensive Rats (Anxiety Model) | 8 mg/kg | Normalized exploratory activity, reduced aversion to open spaces.[8] | [8] | |
| Mouse | MK-801/Methamphetamine-induced Hyperactivity | 1, 3, 10 mg/kg | Dose-dependently reduced locomotor hyperactivity.[2] | [2] |
| MK-801/Methamphetamine-induced Prepulse Inhibition Deficits | 1, 3 mg/kg | No effect on prepulse inhibition deficits.[2] | [2] | |
| Non-Human Primate | PET Imaging ([11C]this compound) | 1 mg (i.v.) pretreatment | Blocked specific binding of [11C]this compound, particularly in the cortex. | [3] |
| Dog | Pseudopregnancy | - (Treatment for 10 days) | Suppressed plasma prolactin concentrations and decreased clinical signs.[9] | [9] |
| Human | Healthy Volunteers (Anxiety Study) | - | Worsened experimentally induced feelings of anxiety. | [2] |
A notable species difference is observed in the regulation of prepulse inhibition (PPI), where dopamine D1 receptors are more prominent in mice, while D2 receptors play a larger role in rats.[2] This highlights the importance of considering species-specific neurocircuitry when interpreting pharmacological data.[2]
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
Receptor binding assays are fundamental for determining the affinity of a drug for its target receptor. A common method is the competitive inhibition assay.
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-serotonin, [3H]-8-OH-DPAT) with high affinity and specificity for the target receptor.[4][10]
-
Unlabeled this compound at various concentrations.
-
Assay buffer.
-
Multi-well filter plates (e.g., 96-well or 384-well) with glass fiber filters.[11]
-
Vacuum manifold.
-
Scintillation cocktail and a scintillation counter (e.g., MicroBeta® Trilux).[11]
Procedure:
-
Incubation: In each well of the filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After drying the filter plates, add a scintillation cocktail to each well.[11] The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
In Vivo Locomotor Activity Assay in Rodents
This assay is commonly used to assess the effects of a drug on spontaneous motor activity and can be indicative of sedative or stimulant properties.
Objective: To evaluate the effect of this compound on locomotor activity in mice or rats in a novel or familiar environment.
Materials:
-
This compound dissolved in a suitable vehicle (e.g., 0.9% sterile saline).[2]
-
Vehicle control.
-
Activity monitoring chambers equipped with photocell beams to automatically record movement.
Procedure:
-
Acclimation: Allow animals to acclimate to the laboratory environment before testing. For studies in a "familiar" environment, pre-expose the animals to the testing chambers for a set duration on days prior to the experiment.[7]
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at predetermined doses (e.g., 1, 3, 10 mg/kg).[2]
-
Testing: Place the animal in the activity monitoring chamber 30 minutes after injection.[2][7]
-
Data Collection: Record locomotor activity (e.g., number of beam breaks, distance traveled) automatically over a set period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the collected data to compare the locomotor activity of the this compound-treated groups with the vehicle-treated control group. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences between the groups.
Visualizations: Signaling Pathways and Workflows
Caption: Primary signaling targets of this compound.
Caption: Experimental workflow for a receptor binding assay.
Caption: Workflow for an in vivo behavioral experiment.
Conclusion
The pharmacological profile of this compound demonstrates a complex but broadly conserved pattern of high-affinity interactions with multiple serotonin and dopamine receptors across species, including humans, non-human primates, rats, and mice. Its functional effects as a 5-HT antagonist are evident in various preclinical models, where it consistently modulates behaviors and physiological responses associated with serotonergic and dopaminergic systems.
However, subtle but important species differences exist, such as its opposing effects on anxiety in humans versus rodent models and the differential receptor involvement in PPI between rats and mice.[2] These discrepancies underscore the critical need for careful cross-species validation and consideration of species-specific neurobiology when translating preclinical findings. The data and protocols presented in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and similar multi-target compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of this compound and other serotonin receptor antagonists on serum corticosterone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and quipazine on locomotor activity of rats in novel and familiar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal model of anxiety: effect of this compound in the genetically hypertensive rats of Koletsky type and in the rats of Wistar strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. receptor antagonist this compound: Topics by Science.gov [science.gov]
- 10. The affinity of this compound for 3H-serotonin (5HT) binding sites is regulated by guanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Metergoline and Novel Serotonin Antagonists
For researchers and professionals in drug development, understanding the comparative efficacy and receptor affinity of serotonergic agents is paramount. This guide provides an objective comparison of metergoline, an older ergot-derived compound, with newer serotonin antagonists like risperidone and lumateperone. The comparison is supported by quantitative binding data and detailed experimental methodologies.
Introduction to Serotonin Antagonism
Serotonin (5-hydroxytryptamine or 5-HT) receptors are crucial targets in pharmacotherapy for a range of neuropsychiatric disorders. Antagonists of these receptors, particularly the 5-HT2A subtype, form the cornerstone of many therapeutic agents. This compound, a classic non-selective antagonist, has a complex pharmacological profile that includes action on multiple serotonin receptors as well as dopamine receptors.[1][2] In contrast, modern drug development has focused on creating agents with more tailored receptor affinity profiles, aiming to maximize therapeutic efficacy while minimizing side effects. This guide examines the differences in receptor binding and functional activity between this compound and two representative newer antagonists: risperidone, a widely used second-generation antipsychotic, and lumateperone, a recently approved agent with a unique receptor profile.
Quantitative Comparison of Receptor Binding Affinity
The efficacy and side-effect profile of a serotonin antagonist are largely dictated by its binding affinity (Ki) for various receptors. A lower Ki value indicates a higher binding affinity. The data presented below, derived from in vitro radioligand binding assays, highlights the distinct receptor interaction profiles of this compound, risperidone, and lumateperone.
| Receptor Subtype | This compound | Risperidone | Lumateperone |
| 5-HT2A | pKi: 8.64 (Ki ≈ 2.29 nM)[3][4] | Ki: 0.2 nM | Ki: 0.54 nM [5][6] |
| 5-HT2B | pKi: 8.75 (Ki ≈ 1.78 nM)[4] | - | - |
| 5-HT2C | pKi: 8.75 (Ki ≈ 1.78 nM)[3][4] | Ki: 50 nM | Ki: 173 nM[5] |
| 5-HT7 | Ki: 16 nM[3][4] | - | - |
| Dopamine D2 | Dopamine Agonist[2] | Ki: 3.2 nM | Ki: 32 nM [7][5][6] |
| 5-HT2A:D2 Affinity Ratio | N/A (Agonist at D2) | ~16:1 | ~60:1 [5] |
Note: pKi values were converted to Ki for comparison using the formula Ki = 10^(-pKi) M. Risperidone and lumateperone data are presented for their antagonist activity at the D2 receptor.
Key Insights from Binding Data
-
This compound exhibits high, non-selective affinity for the 5-HT2 receptor subtypes (2A, 2B, 2C) and also interacts with the 5-HT7 receptor.[3][4] Its unique profile is further complicated by its agonist activity at dopamine receptors, which contrasts with the antagonist action of most antipsychotics.[2]
-
Risperidone demonstrates exceptionally high affinity for the 5-HT2A receptor, which is approximately 16 times stronger than its affinity for the D2 receptor. This high 5-HT2A/D2 ratio is a hallmark of many second-generation antipsychotics.
-
Lumateperone also shows very high affinity for the 5-HT2A receptor.[7][5][8] Critically, its affinity for 5-HT2A is about 60-fold greater than for the D2 receptor, where it acts as a presynaptic partial agonist and postsynaptic antagonist.[5][6] This distinct profile is thought to contribute to its efficacy with a favorable side-effect profile.[5]
Diagrams of Signaling and Experimental Workflow
To visualize the mechanisms and methods discussed, the following diagrams are provided.
Caption: 5-HT2A receptor signaling pathway and antagonist blockade.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The determination of binding affinities (Ki) is crucial for comparing the potency of different compounds. The standard method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, risperidone) for a specific receptor (e.g., 5-HT2A) by measuring its ability to compete with a radiolabeled ligand.[9][10]
2. Materials:
-
Receptor Source: Cell membrane homogenates from cultured cells expressing the human 5-HT2A receptor or from specific brain tissue regions (e.g., cortex).[11]
-
Radioligand: A high-affinity ligand for the 5-HT2A receptor labeled with a radioisotope (e.g., [3H]-ketanserin).
-
Test Compound: Unlabeled antagonist (e.g., this compound) at a range of concentrations.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate ions.[11]
-
Filtration Apparatus: A cell harvester for rapid vacuum filtration onto glass fiber filters.[11]
-
Detection: Liquid scintillation counter.
3. Method:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a standard assay (e.g., BCA assay).[11]
-
Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added in order:
-
Receptor membrane preparation (a fixed amount, e.g., 10-50 µg protein).
-
A range of concentrations of the unlabeled test compound. For determining non-specific binding, a high concentration of a known antagonist is used. For total binding, only buffer is added.
-
A fixed concentration of the radioligand (typically at or below its dissociation constant, Kd).[11][12]
-
-
Incubation: The plate is incubated, often with gentle agitation, for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[11]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration. The contents of each well are passed through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter. The filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.[11]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[11]
4. Data Analysis:
-
The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound.
-
A competition curve is generated by plotting the percent inhibition of specific radioligand binding against the logarithm of the test compound concentration.
-
Non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[11]
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11][12]
Conclusion
The comparison between this compound and newer serotonin antagonists like risperidone and lumateperone reveals a clear evolution in drug design, moving from non-selective agents to compounds with highly specific receptor affinity profiles. This compound's broad-spectrum antagonism combined with dopamine agonism gives it a complex pharmacological character. In contrast, newer agents such as lumateperone are defined by their potent 5-HT2A antagonism and a significantly lower affinity for D2 receptors, a profile designed to optimize therapeutic effects in conditions like schizophrenia and depression while minimizing motor and metabolic side effects. For researchers, these quantitative differences in binding affinity, determined through robust experimental protocols, are fundamental to understanding the distinct clinical efficacy and applications of these important therapeutic compounds.
References
- 1. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic [mdpi.com]
- 6. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Metergoline's Attenuation of MK-801 Induced Hyperactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of metergoline on MK-801-induced hyperactivity, a preclinical model relevant to the study of psychosis. We will delve into the reproducibility of this compound's effects by examining available experimental data, comparing it with other pharmacological alternatives, and providing detailed experimental protocols to aid in the design of future studies.
Executive Summary
The non-competitive NMDA receptor antagonist MK-801 is widely used to induce a hyperlocomotor state in rodents, modeling certain positive symptoms of schizophrenia. This compound, a compound with a complex pharmacological profile including antagonism at serotonin receptors and agonism at dopamine receptors, has been investigated for its potential to mitigate this hyperactivity. This guide summarizes the key findings, presents the data in a comparative context, and outlines the necessary methodologies to reproduce and expand upon these findings.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on MK-801-Induced Hyperactivity in Mice
This table summarizes the quantitative data on the dose-dependent effects of this compound on locomotor hyperactivity induced by MK-801.
| Treatment Group | This compound Dose (mg/kg) | MK-801 Dose (mg/kg) | Locomotor Activity (Mean ± SEM) | % Reduction in Hyperactivity | Statistical Significance (vs. Vehicle + MK-801) |
| Vehicle + Saline | 0 | 0 | Baseline | N/A | N/A |
| Vehicle + MK-801 | 0 | 0.25 | Significantly increased vs. Vehicle + Saline | 0% | p < 0.0001 |
| This compound + MK-801 | 0.3 | 0.25 | Markedly attenuated | Significant | p < 0.0001[1] |
| This compound + MK-801 | 1 | 0.25 | Markedly attenuated | Significant | p < 0.0001[1] |
Note: Specific mean locomotor activity counts and SEM values are not publicly available in the referenced abstracts. The table reflects the reported significant attenuation.
Table 2: Comparison of this compound with other Serotonergic and Antipsychotic Drugs on MK-801-Induced Hyperactivity
This table provides a comparative overview of the efficacy of this compound and other relevant compounds in reducing MK-801-induced hyperactivity, compiled from various studies.
| Compound | Class | Effective Dose Range (mg/kg) | Efficacy in Reducing Hyperactivity | Reference |
| This compound | 5-HT Antagonist / DA Agonist | 0.3 - 1 | Significant reduction | [1] |
| Haloperidol | Typical Antipsychotic (D2 Antagonist) | 0.008 - 0.125 | Dose-dependent suppression | [2] |
| Clozapine | Atypical Antipsychotic | 0.16 - 2.5 | Dose-dependent attenuation | [2] |
| Risperidone | Atypical Antipsychotic | Not specified | Suppression | [3] |
| Olanzapine | Atypical Antipsychotic | Not specified | Suppression | [3] |
| Ketanserin | 5-HT2A/2C Antagonist | Not specified | Suppression | [3] |
| SB-242084 | 5-HT2C Antagonist | Not specified | No significant effect | [3] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of findings. Below is a synthesized protocol based on established practices for investigating the effects of compounds on MK-801-induced hyperactivity.
Animals
-
Species: Male BALB/c mice are frequently used.
-
Age: Adult mice (e.g., 8-10 weeks old).
-
Housing: Group-housed (e.g., 4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and habituated to the testing room for at least 60 minutes prior to testing.
Drug Preparation and Administration
-
MK-801 (Dizocilpine): Dissolved in sterile 0.9% saline. A commonly used dose to induce robust hyperactivity is 0.32 mg/kg, administered intraperitoneally (i.p.).
-
This compound: The vehicle and route of administration should be clearly defined (e.g., dissolved in a small amount of DMSO and then diluted in saline). Doses of 0.3 mg/kg and 1 mg/kg have been shown to be effective.
-
Test Compounds: The vehicle and route of administration for any comparator compounds should be consistent.
-
Administration Volume: Typically 5-10 ml/kg.
-
Timing: Test compounds (e.g., this compound) are usually administered 30-60 minutes prior to the MK-801 injection.
Behavioral Assessment: Locomotor Activity
-
Apparatus: Automated locomotor activity chambers (e.g., transparent cages equipped with infrared photobeams).
-
Habituation: Following pretreatment with the test compound or vehicle, mice are placed in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow exploration and for baseline activity to decrease.
-
MK-801 Administration and Recording: After habituation, mice are removed, injected with MK-801 or saline, and immediately returned to the chambers. Locomotor activity is then recorded for a period of 75 to 120 minutes.
-
Data Analysis: The total distance traveled or the number of photobeam breaks is measured, typically in 5-minute time bins. Statistical analysis is performed using appropriate methods, such as two-way ANOVA with post-hoc tests, to compare treatment groups.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways of MK-801 and this compound.
Caption: Proposed signaling pathway of MK-801 leading to hyperactivity.
Caption: Proposed signaling pathways of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for this type of study.
Caption: A typical experimental workflow for assessing drug effects on MK-801-induced hyperactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Metergoline and Clozapine: A Comparative Analysis of Gene Expression Signatures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression signatures of metergoline and clozapine, offering insights into their shared and distinct molecular actions. The data presented is compiled from peer-reviewed studies to support further research and drug development efforts.
Introduction
Clozapine is an atypical antipsychotic renowned for its efficacy in treatment-resistant schizophrenia. Its complex pharmacology involves interactions with multiple neurotransmitter systems, leading to broad changes in gene expression. This compound, an ergot alkaloid, has been identified as a compound with a gene expression signature that closely mimics that of a combination of atypical antipsychotic drugs, including clozapine. This guide delves into the specifics of their effects on gene expression, providing a framework for understanding their potential therapeutic applications and mechanisms of action.
Comparative Gene Expression Analysis
A key study identified this compound through a screen for drugs that replicate the gene expression signature of a cocktail of atypical antipsychotics (amisulpride, aripiprazole, clozapine, and risperidone) in human neuronal (NT2-N) cells.[1][2][3] This suggests a significant overlap in the molecular pathways modulated by this compound and this antipsychotic combination.
Table 1: Differentially Expressed Genes Associated with a Clozapine-Containing Antipsychotic Cocktail
This table highlights the top 50 genes with the most significant changes in expression in NT2-N cells treated with a combination of atypical antipsychotics, including clozapine. This compound was identified as a drug that produces a similar gene expression pattern.
| Gene Symbol | Regulation | Gene Symbol | Regulation |
| Upregulated | Downregulated | ||
| PER3 | Up | CCND1 | Down |
| NR1D1 | Up | E2F1 | Down |
| PER2 | Up | CDK1 | Down |
| CIART | Up | BUB1 | Down |
| NPAS2 | Up | PLK1 | Down |
| TEF | Up | AURKB | Down |
| HES1 | Up | CDC20 | Down |
| DBP | Up | CHEK1 | Down |
| NR1D2 | Up | CCNB1 | Down |
| BHLHE41 | Up | MAD2L1 | Down |
| ... (and 40 more) | Up | ... (and 40 more) | Down |
Data summarized from a study utilizing a combination of atypical antipsychotics, where clozapine was a component.[1]
Table 2: Genes and Pathways Modulated by Clozapine Treatment
This table summarizes findings from various studies on the effects of clozapine on gene expression in different experimental models.
| Experimental Model | Key Genes Modulated | Key Pathways Affected | Reference |
| Human iPSC-derived excitatory neurons | Genes involved in cholesterol biosynthesis | Cholesterol biosynthesis | [4] |
| Human postmortem brains | GCLM, ZNF652, GYPC | Clathrin-mediated endocytosis, SAPK/JNK signaling, 3-phosphoinositide synthesis, Paxillin signaling | [5][6] |
| Mouse frontal cortex | Mir124a-1hg, Snhg11 | RNA splicing and processing | |
| Human astroglial cells | TNFα, IL-1β, IL-8 (downregulated); COX2 (upregulated) | Inflammatory cytokine signaling | |
| Mouse prefrontal cortex (single-cell RNA-seq) | Nfkb1, Nfe2l2, Egr1, Fos, Atp6v1b2 (in microglia) | TNF-α signaling via NF-κB, IFN-γ response, IFN-α response, p53 pathway |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the actions of these drugs and a typical experimental workflow for identifying gene expression signatures.
Caption: Shared signaling pathways modulated by this compound and a clozapine-containing antipsychotic cocktail.
Caption: A generalized workflow for identifying drugs with similar gene expression signatures.
Experimental Protocols
The methodologies outlined below are based on the key studies referenced in this guide.
In Vitro Gene Expression Analysis (Hernandez et al., 2023)
-
Cell Line: Human NTERA-2/D1 (NT2) cells differentiated into neurons (NT2-N).
-
Differentiation: NT2 cells were treated with 10 µM retinoic acid for 28 days.
-
Drug Treatment: Differentiated NT2-N cells were treated for 24 hours with a combination of atypical antipsychotics (10 µM amisulpride, 0.1 µM aripiprazole, 10 µM clozapine, and 0.1 µM risperidone) or vehicle (0.1% DMSO).[1]
-
RNA Extraction and Sequencing: Total RNA was extracted, and libraries were prepared using Illumina TruSeq RNA Sample Preparation Kits. Sequencing was performed on an Illumina HiSeq platform.[1]
-
Data Analysis: Raw sequencing data was aligned to the reference genome, and differentially expressed genes were identified. Gene Set Enrichment Analysis (GSEA) and Connectivity Map (CMap) analysis were used to identify enriched pathways and drugs with similar gene expression signatures.[1]
In Vitro Gene Expression Analysis in iPSC-derived Neurons (Das et al., 2021)
-
Cell Line: Human induced pluripotent stem cells (iPSCs) differentiated into excitatory neurons using Ngn2 overexpression.
-
Drug Treatment: Neurons were exposed to 300 ng/mL of clozapine or vehicle (methanol) for the final 3 days of a 21-day culture period.[4]
-
RNA Extraction and Sequencing: Total RNA was extracted using the Zymo Quick RNA Miniprep kit. Ribosomal RNA was depleted, and libraries were generated for RNA sequencing.[4]
-
Data Analysis: Gene expression levels were quantified and compared between clozapine-treated and control samples.
Conclusion
The available evidence strongly suggests that this compound shares a similar gene expression signature with a combination of atypical antipsychotics that includes clozapine. Key areas of overlap include the modulation of circadian rhythm, cell cycle, and VEGF signaling pathways.[1][2] Clozapine's individual effects on gene expression are extensive, impacting cholesterol metabolism, inflammatory signaling, and pathways related to synaptic function. The convergence of these gene expression signatures provides a molecular basis for the potential antipsychotic-like properties of this compound and warrants further investigation into its therapeutic potential for neuropsychiatric disorders. This comparative guide serves as a foundational resource for researchers exploring the novel therapeutic applications of this compound and the intricate molecular mechanisms of clozapine.
References
- 1. Transcriptomic data of Clozapine-treated Ngn2-induced Human Excitatory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic data of Clozapine-treated Ngn2-induced Human Excitatory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of differential gene expression mediated by clozapine in human postmortem brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine Induces Agranulocytosis via Inflammatory and Hematopoietic Cytokine Induction of the JAK–STAT Signaling Pathway: Evidence From Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienmag.com [scienmag.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Metergoline and Diazepam in Preclinical Anxiety Models
For researchers and professionals in drug development, understanding the nuanced effects of pharmacological compounds on anxiety-like behaviors is paramount. This guide provides a detailed comparison of two frequently discussed compounds, metergoline and diazepam, in the context of preclinical anxiety models. By presenting available experimental data, detailed methodologies, and outlining their distinct signaling pathways, this document aims to offer an objective resource for evaluating their potential applications in anxiety research.
Diazepam, a classic benzodiazepine, is a well-established anxiolytic used as a positive control in many preclinical studies. Its mechanism of action is centered on the positive allosteric modulation of GABA-A receptors. In contrast, this compound, an ergoline derivative, exhibits a more complex pharmacological profile, primarily acting as a non-selective serotonin (5-HT) receptor antagonist with a notable affinity for 5-HT1 and 5-HT2 receptors. It also displays partial agonist activity at dopamine D2 receptors. The differential effects of these two compounds on anxiety-like behaviors highlight the distinct roles of the GABAergic and serotonergic systems in the modulation of anxiety.
Mechanisms of Action: A Tale of Two Neurotransmitter Systems
The anxiolytic effects of diazepam are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. By binding to a specific allosteric site on the receptor, diazepam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a subsequent reduction in neuronal excitability. This widespread central nervous system depression underlies its calming and anxiolytic properties.
This compound's influence on anxiety is primarily attributed to its blockade of serotonin receptors. Serotonin, a key neurotransmitter in mood and anxiety regulation, exerts its effects through a variety of receptor subtypes. This compound's antagonism at 5-HT2A and 5-HT2C receptors is of particular interest, as signaling through these receptors has been implicated in anxiety-like behaviors.[3][4][5][6] Blockade of these receptors can modulate downstream signaling cascades, such as the ERK pathway, though the precise mechanisms leading to either anxiolytic or anxiogenic effects are still under investigation and appear to be context-dependent.[5] Notably, some studies in humans have suggested that this compound can have anxiogenic effects, underscoring the complexity of the serotonergic system in anxiety.[7][8]
Comparative Performance in Preclinical Anxiety Models
Direct comparative studies of this compound and diazepam in the same preclinical anxiety models are limited. However, by examining data from separate studies, a comparative overview can be constructed. It is crucial to acknowledge the inherent limitations of comparing data across different experimental setups.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Compound | Species | Dose | Key Findings | Reference |
| Diazepam | Rat | 1.0 - 5.0 mg/kg | Dose-dependent increase in the percentage of time spent in the open arms and the number of open arm entries. | [9] |
| This compound | Rat | 8.0 mg/kg | Reduced aversion towards the open space, suggesting an anxiolytic effect. |
Note: The data for this compound and diazepam are from separate studies and are not a direct head-to-head comparison.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is often inferred from a reluctance to enter the central, more exposed area of the arena.
| Compound | Species | Dose | Key Findings | Reference |
| Diazepam | Mouse | 1.5 - 2.0 mg/kg | Reduced anxiety-like behaviors such as wall-following (thigmotaxis) and stretch-attend postures. Higher doses may induce sedation. | |
| This compound | Rat | 2.5 - 5.0 mg/kg | Decreased locomotor activity in a novel environment. |
Note: The data for this compound and diazepam are from separate studies and are not a direct head-to-head comparison.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Species | Dose | Key Findings | Reference |
| Diazepam | Rat | 0.75 - 3.0 mg/kg | Increased the number of visits to and duration in the light compartment, particularly at the highest dose. | |
| This compound | N/A | N/A | Data from direct studies of this compound in the light-dark box test for anxiety-like behavior is not readily available in the reviewed literature. |
Note: The data for diazepam is from a specific study. Comprehensive data for this compound in this test was not found in the initial search.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the key behavioral assays mentioned.
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Rodents (rats or mice) are typically used.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound (this compound, diazepam, or vehicle) is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period, typically 5 minutes.
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
The maze is cleaned between each trial to eliminate olfactory cues.
-
Open Field Test Protocol
-
Apparatus: A square arena with walls to prevent escape. The floor is often divided into a grid of squares, with the central squares defined as the "center zone."
-
Animals: Rodents are commonly used.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered prior to the test.
-
Each animal is placed in the center of the open field.
-
Behavior is recorded for a specified duration (e.g., 5-10 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and the frequency of specific behaviors like rearing and grooming.
-
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Typically mice are used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound or vehicle is administered.
-
Each animal is placed in the light compartment, facing away from the opening.
-
Behavior is recorded for a set time (e.g., 5-10 minutes).
-
Measures include the latency to enter the dark compartment, the number of transitions between compartments, and the total time spent in each compartment.
-
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow, the following diagrams are provided.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. [PDF] Cortical 5-HT2A Receptor Signaling Modulates Anxiety-Like Behaviors in Mice | Semantic Scholar [semanticscholar.org]
- 4. Cortical 5-HT2A receptor signaling modulates anxiety-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the serotonin antagonist, this compound, on the anxiogenic effects of carbon dioxide, and on heart rate and neuroendocrine measures, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on human anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insights into the role of the GABAA–benzodiazepine receptor in psychiatric disorder | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Safety Operating Guide
Proper Disposal Procedures for Metergoline
This document provides essential safety and logistical information for the proper handling and disposal of Metergoline in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Hazard Identification and Risk Assessment
This compound is an ergot-derived compound that acts as a serotonin and dopamine receptor ligand.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Due to its pharmacological activity and toxicity profile, all this compound waste must be treated as hazardous chemical waste. It is crucial to prevent its release into the environment, as many medications can cause ecological harm and are not effectively removed by standard sewage treatment systems.[3]
Toxicological Data Summary
While a specific Resource Conservation and Recovery Act (RCRA) waste code has not been assigned to this compound, its inherent toxicity requires that it be managed as hazardous waste. The decision to manage it as such is based on its toxicological properties.
| Metric | Value | Species | Source |
| Acute Toxicity, Oral (LD50) | 430 mg/kg | Mouse | Sigma-Aldrich |
| GHS Hazard Statements | H302: Harmful if swallowed | N/A | ECHA C&L Inventory |
| H312: Harmful in contact with skin | N/A | ECHA C&L Inventory | |
| H332: Harmful if inhaled | N/A | ECHA C&L Inventory |
Note: No specific ecotoxicity data for this compound was identified. However, the general guidance for pharmaceuticals is to prevent environmental release due to potential aquatic toxicity.[4]
Procedural Protocol for this compound Disposal
Disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The following step-by-step protocol outlines the standard operating procedure for managing this compound waste.
2.1. Consultation and Waste Characterization
-
Contact Environmental Health & Safety (EHS): Before beginning any work that will generate this compound waste, contact your institution's EHS department. They will provide specific guidance on waste stream identification and disposal procedures required for your location.
-
Waste Determination: In the absence of a specific P- or U-list designation under RCRA, this compound waste must be evaluated based on its characteristics.[5][6][7] Given its GHS toxicity classification, it must be managed as hazardous waste to ensure compliance.
2.2. Waste Segregation and Collection
-
Designated Waste Streams: Do not mix this compound waste with non-hazardous trash, sharps containers (unless they are designated for chemically contaminated sharps), or biological/infectious waste.[8]
-
Solid Waste:
-
Collect unused or expired pure this compound powder, contaminated personal protective equipment (PPE) like gloves and weighing papers, and other contaminated lab supplies in a dedicated, robust plastic bag.
-
Place this bag inside a rigid, leak-proof container provided by your EHS department. This container should be clearly labeled for hazardous chemical waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene carboy).
-
Do not mix this compound solutions with other solvent waste streams unless explicitly approved by EHS.
-
Never dispose of this compound solutions down the drain.[3]
-
-
Contaminated Sharps:
-
Dispose of any needles, syringes, or glass Pasteur pipettes contaminated with this compound in a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[8] Do not use standard biohazard sharps containers.
-
2.3. Container Management and Labeling
-
Use Appropriate Containers: Use only EHS-approved containers for hazardous waste collection. Keep containers closed with a tight-fitting lid when not in use.
-
Proper Labeling:
-
Label the waste container immediately upon starting waste collection.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard(s) associated with the waste (e.g., "Toxic")
-
The accumulation start date.
-
-
-
Fill Level: Do not overfill containers. A safe maximum is typically 80-90% full to prevent spills and allow for expansion.
2.4. Storage and Pickup
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area should be secure and away from drains or sources of ignition.
-
Requesting Disposal: Once the container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.
2.5. Spill and Decontamination Procedures
-
Spill Response: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Cleanup:
-
For small powder spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb the solution with a chemical absorbent pad or other inert material.
-
Collect all cleanup materials in a designated hazardous waste container as described in section 2.2.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent, and collect the decontamination materials as hazardous waste.
2.6. Empty Container Disposal
-
Gross Decontamination: An "empty" container that held pure this compound is still considered hazardous waste unless properly decontaminated.
-
Procedure: Due to the acute toxicity of similar compounds, it is recommended to manage the empty, unrinsed container as hazardous waste. Alternatively, follow your EHS protocol for triple-rinsing. The rinsate from this process must be collected as hazardous liquid waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
References
- 1. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of acute and chronic ecotoxicity data in environmental risk assessment of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. epa.gov [epa.gov]
- 7. Waste Designation Decision Matrix - P and U Listed Wastes - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Safe Handling and Disposal of Metergoline in a Laboratory Setting
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Metergoline due to its classification for acute toxicity upon oral ingestion, dermal contact, or inhalation. This guide provides essential operational and disposal plans, offering step-by-step guidance for laboratory procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent ergot-derived psychoactive compound that requires careful handling to prevent accidental exposure. The primary hazards include harm if swallowed, if it comes into contact with skin, or if inhaled. Therefore, a comprehensive PPE strategy is mandatory.
Minimum PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against accidental splashes of solutions or aerosolized powder getting into the eyes or on the face. |
| Respiratory Protection | A NIOSH-approved N95 filtering facepiece respirator (or equivalent). | Essential when handling the solid powder to prevent inhalation of fine particles. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered. |
| Body Protection | A disposable, solid-front gown with tight-fitting cuffs that closes in the back. | Prevents contamination of personal clothing. Gowns should be changed immediately after a spill or at the end of the experimental procedure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. All handling of this compound, especially the solid powder, should occur within a certified chemical fume hood or a Class II Biosafety Cabinet to ensure proper ventilation and containment.
Step 1: Preparation and Weighing
-
Designate a Work Area: Cordon off and label a specific area within the fume hood for this compound handling.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before bringing the this compound container into the hood.
-
Don PPE: Put on all required PPE in the correct order (gown, inner gloves, N95 respirator, goggles, face shield, outer gloves).
-
Weighing: Carefully weigh the this compound powder on a tared weigh boat. Use gentle movements to avoid creating airborne dust.
-
Taring Waste: Place a labeled, sealable hazardous waste bag within the hood to immediately dispose of contaminated items like weigh boats.
Step 2: Solubilization
-
Solvent Selection: this compound is soluble in chloroform, pyridine, alcohol, and acetone, but practically insoluble in water.[1] Select the appropriate solvent for your experimental needs.
-
Dissolving: Add the solvent to the vial containing the weighed this compound. Cap the vial securely and mix gently (vortex or sonicate) until fully dissolved.
-
Fresh Preparation: this compound solutions are known to be unstable.[2] Always prepare solutions fresh for each experiment.
Step 3: Post-Handling and Decontamination
-
Surface Cleaning: After completing the work, decontaminate all surfaces within the designated area. Wipe the area thoroughly with a compatible solvent or soapy water, followed by a rinse with 70% ethanol or sterile water.
-
Equipment Decontamination: Non-disposable equipment should be thoroughly cleaned.[3] This involves washing with a suitable detergent and rinsing.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. The outer gloves should be removed first and discarded as hazardous waste. The face shield, goggles, and gown are next, followed by the inner gloves. The respirator should be removed last after leaving the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Plan: Spill Management
In the event of a spill, immediate and correct action is crucial. A spill kit specifically for hazardous drugs should be readily accessible.
-
Evacuate and Alert: If the spill is large (greater than 50 mL) or involves a significant amount of powder, evacuate the immediate area and alert colleagues and the laboratory safety officer.[3]
-
Secure the Area: Post warning signs to prevent others from entering the contaminated zone.
-
Don Enhanced PPE: In addition to the standard PPE, shoe covers may be necessary.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads. Do not dry sweep. If necessary, wet the powder slightly with a suitable liquid to prevent it from becoming airborne.[3]
-
For Liquids: Cover the spill with absorbent pads or spill control pillows, working from the outside in.
-
-
Decontaminate:
-
Carefully place all contaminated absorbent materials and any broken glass (using tongs) into a designated hazardous waste container.[3]
-
Clean the spill area with a 10% bleach solution, allowing for a 20-30 minute contact time.[4]
-
Neutralize the bleach with a 1% sodium thiosulfate solution.
-
Wash the area with detergent and rinse with water.[3]
-
-
Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be segregated from regular laboratory trash.
Waste Segregation and Disposal Protocol
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant hazardous waste container (e.g., black pharmaceutical waste bin). | Includes contaminated gloves, gowns, shoe covers, weigh boats, absorbent pads, and vials. |
| Liquid Waste | Labeled, sealed, chemical-resistant hazardous waste container. | Includes unused this compound solutions and solvent rinses from equipment cleaning. |
| Sharps Waste | Labeled, puncture-proof sharps container designated for hazardous drug waste. | Includes contaminated needles and syringes. |
All segregated hazardous waste must be disposed of through an approved waste disposal plant, typically via incineration, in accordance with institutional and regulatory guidelines.[5]
Visual Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
